OICR-0547
Description
Properties
IUPAC Name |
N-[2-morpholin-4-yl-5-[3-(morpholin-4-ylmethyl)phenyl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29F3N4O4/c29-28(30,31)23-16-26(36)32-17-22(23)27(37)33-24-15-21(4-5-25(24)35-8-12-39-13-9-35)20-3-1-2-19(14-20)18-34-6-10-38-11-7-34/h1-5,14-17H,6-13,18H2,(H,32,36)(H,33,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHOOFYUTGZPFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)C3=CC(=C(C=C3)N4CCOCC4)NC(=O)C5=CNC(=O)C=C5C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29F3N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Inactive Profile of OICR-0547: A Technical Guide to its Role as a Negative Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of epigenetic drug discovery, the development of highly specific molecular probes is crucial for validating novel therapeutic targets. OICR-9429 has emerged as a potent small-molecule antagonist of the interaction between WD repeat-containing protein 5 (WDR5) and Mixed-Lineage Leukemia (MLL).[1][2][3][4] This interaction is critical for the histone methyltransferase activity of the MLL complex, which is implicated in certain cancers, particularly acute myeloid leukemia (AML).[4][5] OICR-0547 is a closely related structural analog of OICR-9429, designed and utilized as a negative control in experimental settings.[1][2][3] This technical guide delineates the "mechanism of action" of this compound, which is fundamentally a mechanism of inaction. Its primary role is to serve as a crucial experimental tool to confirm that the observed biological effects of OICR-9429 are specifically due to the inhibition of the WDR5-MLL interaction. This compound does not bind to WDR5 and, therefore, does not elicit the downstream cellular effects observed with its active counterpart.[1][2]
Core Mechanism: Lack of WDR5 Engagement
The central premise of this compound's utility is its inability to bind to WDR5.[1][2] WDR5 is a scaffolding protein that is essential for the assembly and enzymatic activity of several chromatin-modifying complexes, including the MLL1 histone methyltransferase complex.[1][5][6] The active compound, OICR-9429, is designed to occupy the "WIN" (WDR5-interacting) site on WDR5, thereby preventing its interaction with MLL and other binding partners.[7] This disruption leads to a reduction in histone H3 lysine 4 (H3K4) methylation and subsequent changes in gene expression that can inhibit the proliferation of cancer cells.[7]
In contrast, this compound, despite its structural similarity to OICR-9429, possesses modifications that abrogate its affinity for the WDR5 binding pocket.[1][2] Consequently, it does not interfere with the WDR5-MLL interaction and does not affect the enzymatic activity of the MLL complex. This makes it an ideal negative control for demonstrating the on-target effects of OICR-9429.
Data Presentation: Comparative Activity of OICR-9429 and this compound
The following tables summarize the quantitative data that highlights the differential activity of OICR-9429 and this compound.
| Compound | Target | Assay Type | Result | Reference |
| OICR-9429 | WDR5 | Biacore | KD = 24 nM | [3] |
| OICR-9429 | WDR5 | Isothermal Titration Calorimetry (ITC) | KD = 52 nM | [3] |
| This compound | WDR5 | Not specified | Does not bind | [1][2] |
Table 1: Biochemical Binding Affinity for WDR5
| Compound | Cellular Target/Process | Cell Line | Assay Type | Result (IC50) | Reference |
| OICR-9429 | WDR5-MLL1/RbBP5 interaction | In cells | Not specified | < 1 µM | [3][6] |
| This compound | Cellular Viability | Not specified | Viability Assay | No effect (0.1-100 µM) | [2] |
Table 2: Cellular Activity and Viability
Signaling Pathway: The WDR5-MLL Axis and the Inaction of this compound
The diagram below illustrates the signaling pathway involving the WDR5-MLL complex and the differential effects of OICR-9429 and this compound. OICR-9429 actively inhibits the complex, leading to downstream effects, while this compound has no impact on this pathway.
Figure 1: WDR5-MLL Signaling and Compound Interaction. This diagram shows the formation of the WDR5-MLL complex, leading to H3K4 methylation and oncogenic gene expression. OICR-9429 disrupts this by inhibiting WDR5, while this compound does not interact.
Experimental Protocols
Detailed experimental protocols are essential for the robust use of this compound as a negative control. The following are representative methodologies for assays where this compound would be used alongside OICR-9429.
In Vitro Cell Viability Assay
This protocol is designed to assess the effect of a compound on cell proliferation and viability.
-
Cell Seeding: Plate human acute myeloid leukemia (AML) cells (e.g., MV4-11) in 96-well plates at a density of 20,000 viable cells per well.[8]
-
Compound Treatment: Prepare serial dilutions of OICR-9429 and this compound in the appropriate cell culture medium. A common solvent for these compounds is DMSO, so a vehicle control (e.g., 0.05% DMSO) must be included.[8] Add the diluted compounds to the cells in triplicate.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (e.g., 37°C, 5% CO2).[8]
-
Viability Assessment: Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.[8] This assay measures ATP levels, which correlate with the number of viable cells.
-
Data Analysis: Record the luminescence signal using a luminometer.[8] Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the IC50 for each compound. This compound is expected to show no significant effect on cell viability across a wide range of concentrations.[2]
Figure 2: Cell Viability Assay Workflow. A flowchart outlining the key steps in assessing the cytotoxic or cytostatic effects of OICR-9429 and its negative control, this compound.
Co-Immunoprecipitation (Co-IP) to Assess Protein-Protein Interaction
This protocol can be used to determine if a compound disrupts the interaction between WDR5 and MLL in a cellular context.
-
Cell Lysis: Culture cells (e.g., 293T cells overexpressing tagged WDR5 and MLL) and treat with OICR-9429, this compound, or a vehicle control for a specified period. Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.
-
Immunoprecipitation: Add an antibody targeting one of the proteins of interest (e.g., anti-WDR5) to the cell lysate and incubate to form an antibody-protein complex.
-
Complex Capture: Add protein A/G-agarose beads to the lysate to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins from the beads and separate them by SDS-PAGE. Transfer the proteins to a membrane and probe with antibodies against both WDR5 and MLL to detect the presence of the co-precipitated protein.
-
Analysis: A reduction in the amount of MLL pulled down with WDR5 in the OICR-9429-treated sample compared to the vehicle and this compound-treated samples indicates that the compound has disrupted the interaction.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 4. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FACIT Gains Rights to WDR5 Inhibitors for MLL Leukemia - Ontario Institute for Cancer Research [oicr.on.ca]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
OICR-0547: A Technical Guide to the Inactive Control for the WDR5-MLL1 Interaction Probe OICR-9429
Introduction
In the realm of chemical biology and drug discovery, the use of chemical probes to elucidate the function of proteins in cellular pathways is a cornerstone of modern research. The precision of such studies hinges on the ability to attribute an observed biological effect directly to the modulation of the intended target. This necessitates the use of rigorously validated control compounds. OICR-0547 is the designated negative control for OICR-9429, a potent and selective chemical probe for WD-repeat protein 5 (WDR5).[1][2][3] OICR-9429 functions by disrupting the protein-protein interaction (PPI) between WDR5 and Mixed-Lineage Leukemia 1 (MLL1), a critical interaction for histone H3 lysine 4 (H3K4) methylation and subsequent gene regulation.[2][4][5] this compound is a close structural analog of OICR-9429 that is inactive against WDR5, making it an indispensable tool for confirming that cellular phenotypes observed with OICR-9429 are a direct consequence of WDR5-MLL1 inhibition.[1][2][6] This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A direct comparison of the chemical and physical properties of OICR-9429 and its negative control, this compound, highlights their structural similarity, a key feature for a well-designed control compound.
| Property | OICR-9429 (Active Probe) | This compound (Negative Control) |
| Molecular Formula | C29H32F3N5O3 | C28H29F3N4O4 |
| Molecular Weight | 555.6 g/mol | 542.6 g/mol [3] |
| CAS Number | 1801787-56-3 | 1801873-49-3[3] |
| SMILES | CN1CCN(C2=CC=C(C3=CC(CN4CCOCC4)=CC=C3)C=C2NC(C5=CNC(C=C5C(F)(F)F)=O)=O)CC1 | O=C(C1=CNC(C=C1C(F)(F)F)=O)NC2=CC(C3=CC(CN4CCOCC4)=CC=C3)=CC=C2N5CCOCC5 |
| InChI Key | Not explicitly found | RFHOOFYUTGZPFH-UHFFFAOYSA-N[3] |
Mechanism of Action of OICR-9429 and the Inactivity of this compound
WDR5 is a scaffold protein that is a core component of the MLL/SET1 family of histone methyltransferase (HMT) complexes. It plays a crucial role in presenting the H3 histone tail for methylation by the MLL1 catalytic subunit. OICR-9429 is a high-affinity ligand for WDR5 that competitively inhibits the binding of MLL1 to WDR5, thereby preventing H3K4 methylation and altering gene expression.[5]
In contrast, this compound is designed to be devoid of this activity. Despite its structural similarity to OICR-9429, subtle chemical modifications prevent it from binding to the MLL1-binding pocket on WDR5.[1][6] Consequently, it does not disrupt the WDR5-MLL1 interaction and serves as an ideal control to distinguish on-target from off-target or compound-specific, non-WDR5-mediated effects.
Figure 1: WDR5-MLL1 signaling and inhibition by OICR-9429.
Figure 2: this compound does not interact with WDR5.
Quantitative Biological Data
The differential activity of OICR-9429 and this compound has been quantified in various biochemical and cellular assays. The following table summarizes key findings from the literature.
| Assay | OICR-9429 (Active Probe) | This compound (Negative Control) | Reference |
| WDR5 Binding (Kd) | 24 nM (Biacore), 52 nM (ITC) | Does not bind | [2] |
| WDR5-MLL1 Interaction Disruption (Cellular IC50) | < 1 µM | Inactive | [2] |
| Cell Viability (p30-expressing cells) | Active | No effect at relevant concentrations | [6] |
| Cell Viability (K562 cells) | Cytotoxic | Similar cytotoxicity to OICR-9429 | [7] |
Experimental Protocols
To validate the on-target activity of OICR-9429 and the inactivity of this compound, a co-immunoprecipitation (Co-IP) assay to assess the WDR5-MLL1 interaction in a cellular context is a highly relevant experiment.
Protocol: Co-Immunoprecipitation of FLAG-WDR5 and Endogenous MLL1
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Cells are transiently transfected with a plasmid encoding FLAG-tagged WDR5 using a suitable transfection reagent.
-
-
Compound Treatment:
-
24 hours post-transfection, the media is replaced with fresh media containing either DMSO (vehicle control), OICR-9429, or this compound at various concentrations (e.g., 1 µM, 5 µM, 10 µM).
-
Cells are incubated with the compounds for an additional 24 hours.
-
-
Cell Lysis:
-
Cells are washed with ice-cold PBS and lysed in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease inhibitors.
-
Lysates are cleared by centrifugation.
-
-
Immunoprecipitation:
-
An aliquot of the cleared lysate is saved as the "input" control.
-
The remaining lysate is incubated with anti-FLAG antibody-conjugated magnetic beads overnight at 4°C with gentle rotation.
-
-
Washing and Elution:
-
The beads are washed multiple times with lysis buffer to remove non-specific binding.
-
The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blotting:
-
The input and eluted samples are resolved by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies against FLAG (to detect WDR5) and MLL1.
-
Following incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Expected Results:
-
In the DMSO-treated and this compound-treated samples, a band corresponding to MLL1 should be present in the eluted fraction, indicating a stable interaction with FLAG-WDR5.
-
In the OICR-9429-treated samples, the intensity of the MLL1 band in the eluted fraction should decrease in a dose-dependent manner, demonstrating the disruption of the WDR5-MLL1 interaction.
Figure 3: Co-immunoprecipitation experimental workflow.
Proper Use of this compound as a Negative Control
The inclusion of this compound in experiments alongside OICR-9429 is critical for robust data interpretation. The following diagram illustrates the logical framework for using this active probe/inactive control pair.
Figure 4: Logical workflow for interpreting results.
Conclusion
This compound is a meticulously designed and validated negative control for the WDR5-MLL1 chemical probe OICR-9429. Its structural similarity to the active probe, combined with its demonstrated lack of binding to WDR5 and subsequent inactivity in disrupting the WDR5-MLL1 interaction, makes it an essential tool for rigorous scientific inquiry. The use of this compound in parallel with OICR-9429 enables researchers to confidently attribute observed biological effects to the specific inhibition of the WDR5-MLL1 axis, thereby advancing our understanding of the biological roles of this key epigenetic regulator and aiding in the development of novel therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 3. caymanchem.com [caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probe OICR-9429 | Chemical Probes Portal [chemicalprobes.org]
OICR-0547: A Technical Examination of its Non-binding Interaction with WDR5
For Researchers, Scientists, and Drug Development Professionals
Introduction
OICR-0547 is a crucial chemical tool in the study of the WD repeat-containing protein 5 (WDR5). It serves as a negative control for its close structural analog, OICR-9429, a potent antagonist of the WDR5-MLL (Mixed Lineage Leukemia) interaction.[1][2] Understanding the binding characteristics, or lack thereof, of this compound is fundamental to validating the on-target effects of OICR-9429 and other inhibitors of the WDR5 pathway. This technical guide provides a comprehensive overview of the binding affinity of this compound to WDR5, the experimental methodologies used for its characterization, and the signaling context of its active counterpart.
This compound and WDR5 Interaction: A Quantitative Perspective
This compound is consistently characterized as an inactive control compound that does not exhibit significant binding to WDR5.[1][2] This lack of affinity is a key feature that allows researchers to differentiate the specific effects of WDR5 inhibition from off-target or compound-specific effects. In contrast, its active counterpart, OICR-9429, demonstrates high-affinity binding to WDR5, competitively disrupting the interaction with the MLL protein.
The table below summarizes the available quantitative data for OICR-9429's binding to WDR5, which indirectly highlights the non-binding nature of this compound. While a specific dissociation constant (Kd) for this compound is not reported in the literature, it is understood to be several orders of magnitude higher than that of OICR-9429, indicating a negligible interaction.
| Compound | Target | Assay Type | Binding Affinity Metric | Value (nM) | Reference |
| OICR-9429 | WDR5 | Surface Plasmon Resonance (Biacore) | Kd | 24 | [3] |
| WDR5 | Isothermal Titration Calorimetry (ITC) | Kd | 52 | [3] | |
| WDR5 | Not Specified | Kd | 93 ± 28 | [1] | |
| WDR5-MLL Interaction | Peptide Displacement (FP) | Kdisp | 64 ± 4 | [1] | |
| This compound | WDR5 | Various Biochemical Assays | Not Applicable | No significant binding reported | [1][2] |
Experimental Protocols
The determination of binding affinity for compounds like OICR-9429 and the confirmation of non-binding for this compound involve several biophysical techniques. Below are detailed methodologies for the key experiments cited in the characterization of these compounds.
Fluorescence Polarization (FP) Assay for WDR5-MLL Interaction
This competitive assay is used to measure the ability of a compound to disrupt the interaction between WDR5 and a fluorescently labeled peptide derived from MLL (the WIN peptide).
Objective: To determine the displacement constant (Kdisp) of an inhibitor for the WDR5-WIN peptide interaction.
Materials:
-
Recombinant human WDR5 protein
-
Fluorescently labeled MLL WIN peptide (e.g., with FAM or TAMRA)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20
-
Test compounds (OICR-9429, this compound) serially diluted in DMSO
-
384-well, low-volume, black, round-bottom plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation: Prepare solutions of WDR5 protein and the fluorescently labeled MLL WIN peptide in the assay buffer. The final concentration of the MLL peptide should be low (in the low nanomolar range) and the WDR5 concentration should be at or below the Kd of its interaction with the peptide to ensure assay sensitivity.
-
Compound Plating: Add a small volume (e.g., 1 µL) of the serially diluted test compounds to the wells of the 384-well plate. Include DMSO-only wells as a control for no inhibition (100% binding) and wells with no WDR5 as a control for no binding (0% binding).
-
Protein-Peptide Incubation: Add a solution containing the WDR5 protein and the fluorescent MLL peptide to the wells.
-
Equilibration: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) in the dark to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
Data Analysis: The raw polarization data is converted to percent inhibition. The IC50 value is determined by fitting the percent inhibition data to a four-parameter logistic equation. The IC50 value can then be converted to a displacement constant (Kdisp).
Fluorescence Polarization Assay Workflow
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Objective: To determine the thermodynamic parameters of the interaction between a compound and WDR5.
Materials:
-
High-purity recombinant WDR5 protein
-
Test compound (OICR-9429 or this compound)
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)
-
Isothermal titration calorimeter
Procedure:
-
Sample Preparation: Dialyze the WDR5 protein against the ITC buffer extensively. Dissolve the test compound in the final dialysis buffer to ensure a precise match and avoid large heats of dilution. Degas both the protein and compound solutions.
-
Instrument Setup: Set the experimental temperature (e.g., 25°C).
-
Loading: Load the WDR5 solution into the sample cell and the compound solution into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the compound into the protein solution. A typical experiment consists of an initial small injection followed by 20-30 subsequent injections.
-
Data Acquisition: The instrument measures the heat change after each injection.
-
Data Analysis: Integrate the heat-flow peaks to obtain the heat released/absorbed per injection. Plot this against the molar ratio of the compound to the protein. Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine Kd, n, and ΔH. For a non-binding compound like this compound, no significant heat changes beyond the heat of dilution will be observed.
Isothermal Titration Calorimetry Workflow
WDR5-MLL Signaling Pathway and Inhibition
WDR5 is a critical scaffolding protein within the MLL/SET1 family of histone methyltransferase complexes. The interaction between WDR5 and MLL is essential for the trimethylation of histone H3 at lysine 4 (H3K4me3), an epigenetic mark associated with active gene transcription.
In certain cancers, particularly acute myeloid leukemia (AML) with MLL rearrangements or specific C/EBPα mutations, the WDR5-MLL complex is aberrantly targeted to the promoters of oncogenes, such as HOXA9 and MEIS1. This leads to their overexpression and drives leukemogenesis.
OICR-9429 acts by binding to the "WIN" (WDR5-interacting) pocket on WDR5, the same site that recognizes a specific arginine-containing motif on the MLL protein. By occupying this pocket, OICR-9429 competitively inhibits the WDR5-MLL interaction, leading to the disassembly of the functional methyltransferase complex, a reduction in H3K4me3 levels at target gene promoters, and subsequent downregulation of their expression. This compound, being unable to bind to this pocket, does not elicit these downstream effects.
References
An In-depth Technical Guide to OICR-0547: The Inactive Control for the WDR5-MLL Interaction Antagonist OICR-9429
For Researchers, Scientists, and Drug Development Professionals
Introduction
OICR-0547 is a crucial chemical tool for researchers studying the epigenetic regulator WD-repeat-containing protein 5 (WDR5) and its interaction with the mixed-lineage leukemia (MLL) protein. It is a close structural analog of OICR-9429, a potent antagonist of the WDR5-MLL interaction, but is designed to be biologically inactive. This property makes this compound an indispensable negative control for in vitro and in vivo experiments, allowing researchers to distinguish the specific effects of WDR5-MLL inhibition from off-target or compound-related effects. This guide provides a comprehensive overview of the chemical structure, properties, and experimental context of this compound.
Chemical Structure and Properties
This compound is a complex small molecule with the formal name 1,6-dihydro-N-[4-(4-morpholinyl)-3′-(4-morpholinylmethyl)[1,1′-biphenyl]-3-yl]-6-oxo-4-(trifluoromethyl)-3-pyridinecarboxamide.[1] Its chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₈H₂₉F₃N₄O₄ |
| Molecular Weight | 542.55 g/mol [2][3] |
| CAS Number | 1801873-49-3[2] |
| SMILES | FC(F)(F)C(C(C(NC1=CC(C2=CC(CN3CCOCC3)=CC=C2)=CC=C1N4CCOCC4)=O)=CN5)=CC5=O[4] |
| InChI | InChI=1S/C28H29F3N4O4/c29-28(30,31)23-16-26(36)32-17-22(23)27(37)33-24-15-21(4-5-25(24)35-8-12-39-13-9-35)20-3-1-2-19(14-20)18-34-6-10-38-11-7-34/h1-5,14-17H,6-13,18H2,(H,32,36)(H,33,37)[4] |
| Solubility | Sparingly soluble in DMSO (1-10 mg/ml)[1] |
| Storage | Store at -20°C for up to 1 year or -80°C for up to 2 years.[2] |
The WDR5-MLL Signaling Pathway and the Role of this compound
The interaction between WDR5 and MLL is a critical component of a larger protein complex that catalyzes the methylation of histone H3 at lysine 4 (H3K4). This epigenetic modification is a key marker of active gene transcription. Dysregulation of the MLL complex is implicated in certain types of leukemia. OICR-9429 was developed as a chemical probe to disrupt the WDR5-MLL interaction, thereby inhibiting H3K4 methylation and providing a potential therapeutic avenue.[5]
This compound serves as a negative control in studies involving OICR-9429. Due to a subtle structural modification, it does not bind to WDR5 and therefore does not inhibit the WDR5-MLL interaction.[2][4] This allows researchers to confirm that any observed biological effects of OICR-9429 are due to its specific on-target activity and not other factors.
Quantitative Data: A Comparative Analysis
The defining characteristic of this compound is its lack of binding affinity for WDR5, in stark contrast to its active counterpart, OICR-9429. This differential activity is crucial for its function as a negative control.
| Compound | Target | Binding Affinity (Kd) | Cellular Activity (IC₅₀) | Effect on Cell Viability |
| OICR-9429 | WDR5 | 24 nM (Biacore), 52 nM (ITC)[4] | < 1 µM (disruption of WDR5-MLL1/RbBP5 interaction in cells)[4] | Induces cell death in specific cancer cell lines[6] |
| This compound | WDR5 | No significant binding | Inactive | No effect on cellular viability at concentrations up to 100 µM[2] |
Experimental Protocols
This compound is primarily used as a negative control in experiments designed to probe the function of the WDR5-MLL interaction using OICR-9429. Below are detailed methodologies for key experiments where this compound would be employed.
Co-Immunoprecipitation to Assess WDR5-MLL Interaction
This protocol is designed to determine if a compound can disrupt the interaction between WDR5 and MLL in a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., HEK293T) engineered to express FLAG-tagged WDR5. Treat the cells with the test compounds (e.g., 20 µM OICR-9429 or this compound) or a vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).
-
Cell Lysis: Harvest and lyse the cells in a buffer that preserves protein-protein interactions (e.g., a non-denaturing lysis buffer containing protease and phosphatase inhibitors).
-
Immunoprecipitation: Incubate the cell lysates with anti-FLAG antibody-conjugated magnetic beads to capture the FLAG-WDR5 protein and its interacting partners.
-
Washing: Wash the beads several times with lysis buffer to remove proteins that are not specifically bound to the complex.
-
Elution: Elute the bound proteins from the beads, typically using a low-pH buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for MLL and RbBP5 to assess the amount of these proteins that co-precipitated with WDR5. A successful experiment will show a reduction in co-precipitated MLL and RbBP5 in the OICR-9429 treated sample, but not in the DMSO or this compound treated samples.
Cell Viability Assay
This assay is used to determine the effect of a compound on cell proliferation and survival.
Methodology:
-
Cell Seeding: Seed cells (e.g., a leukemia cell line sensitive to MLL inhibition) in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat the cells with a range of concentrations of OICR-9429 and this compound (e.g., 0.1 to 100 µM). Include a vehicle-only control.
-
Incubation: Incubate the cells for a set period (e.g., 48-72 hours).
-
Viability Assessment: Measure cell viability using a reagent such as MTT or a commercially available kit (e.g., CellTiter-Glo®). These assays measure metabolic activity, which correlates with the number of viable cells.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control for each compound concentration. The results are expected to show a dose-dependent decrease in viability for OICR-9429, while this compound should have no significant effect.[2]
Conclusion
References
- 1. ijbs.com [ijbs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Co-immunoprecipitation for Identifying Protein-Protein Interactions in Borrelia burgdorferi - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: OICR-0547 as a Negative Control for WDR5-MLL Interaction Studies
This technical guide provides an in-depth overview of OICR-0547, a critical negative control compound for research targeting the WDR5-MLL protein-protein interaction. It is intended for researchers, scientists, and drug development professionals working in epigenetics and oncology.
Introduction
This compound is an inactive derivative of OICR-9429, a potent small-molecule antagonist of the interaction between WD40 repeat-containing protein 5 (WDR5) and Mixed-Lineage Leukemia (MLL). The WDR5-MLL complex is a key regulator of histone H3 lysine 4 (H3K4) methylation, a critical epigenetic mark for gene transcription. Dysregulation of this interaction is implicated in various cancers, particularly acute myeloid leukemia (AML). This compound serves as an essential experimental tool to ensure that the observed biological effects of OICR-9429 are due to the specific inhibition of the WDR5-MLL interaction and not off-target effects. Structurally similar to OICR-9429, this compound does not bind to WDR5 and is therefore inactive in disrupting the WDR5-MLL complex.[1][2][3]
Suppliers and Catalog Information
A variety of suppliers offer this compound for research purposes. The following table summarizes the available information for sourcing this compound.
| Supplier | Catalog Number(s) |
| MedchemExpress | HY-16994 |
| BIOZOL | MCE-HY-16994, HY-16994 |
| Cayman Chemical | 22085 |
| CymitQuimica | TM-T12290 |
Technical Data
The physicochemical properties of this compound are summarized below.
| Property | Value |
| CAS Number | 1801873-49-3 |
| Molecular Formula | C₂₈H₂₉F₃N₄O₄ |
| Molecular Weight | 542.55 g/mol [3] |
| Purity | ≥95% to 99.85% (supplier dependent)[2][3] |
| Appearance | Solid |
| Storage | Store at -20°C for up to 1 year or at -80°C for up to 2 years.[1] |
Solubility
| Solvent | Solubility |
| DMSO | Sparingly soluble (1-10 mg/mL)[2] |
Signaling Pathway and Mechanism of Action
This compound is used in the context of the WDR5-MLL signaling pathway. WDR5 is a core component of the MLL1/SET1 histone methyltransferase complexes. It binds to the MLL1 protein, which is essential for the complex's ability to methylate histone H3 at lysine 4 (H3K4me3), an epigenetic mark associated with active gene transcription. The inhibitor OICR-9429 competitively binds to the MLL interaction site on WDR5, preventing the formation of a functional MLL1 complex and subsequent H3K4 methylation. This compound, being an inactive analog, does not bind to WDR5 and therefore does not inhibit the WDR5-MLL interaction or H3K4 methylation, making it an ideal negative control.
Experimental Protocols
This compound is primarily used as a negative control in cell-based and in vivo experiments alongside its active counterpart, OICR-9429. The following protocols are based on information from supplier datasheets.
In Vitro Cell Viability Assay
This protocol outlines a general procedure for assessing the effect of this compound on cell viability.
Objective: To confirm that this compound does not affect cell viability at concentrations where OICR-9429 shows an effect.
Materials:
-
Cell lines (e.g., K562, Cebpa p30/p30)[1]
-
Complete cell culture medium
-
This compound
-
OICR-9429 (as a positive control for inhibition)
-
DMSO (for stock solution preparation)
-
96-well plates
-
Cell viability reagent (e.g., MTT, MTS, or resazurin)
-
Plate reader
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and OICR-9429 in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM.[1] The final DMSO concentration should be kept below 0.5%.
-
Incubation: Add the compound dilutions to the cells and incubate for 48-72 hours.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. The viability of treated cells is expressed as a percentage relative to the DMSO-treated control cells.
Expected Outcome: this compound should not exhibit a significant effect on cell viability at the tested concentrations, whereas OICR-9429 should show a dose-dependent decrease in the viability of sensitive cell lines.
In Vivo Studies in Mouse Models
This protocol provides a general framework for using this compound as a negative control in in vivo studies.
Objective: To verify that the in vivo efficacy of OICR-9429 is due to its specific mechanism of action.
Materials:
-
NOD-SCID mice[1]
-
Tumor cells for implantation (if using a xenograft model)
-
This compound
-
OICR-9429
-
Vehicle for injection (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[1]
Procedure:
-
Animal Model: Use an appropriate mouse model, such as a patient-derived xenograft (PDX) or a cell line-derived xenograft (CDX) model.
-
Compound Formulation: Prepare the dosing solutions of this compound, OICR-9429, and vehicle control.
-
Dosing: Administer the compounds to the mice. Doses of 3 and 30 mg/kg have been cited for this compound via intravenous (i.v.) or intraperitoneal (i.p.) injection.[1] The dosing schedule will depend on the experimental design.
-
Monitoring: Monitor tumor growth and animal health throughout the study.
-
Endpoint Analysis: At the end of the study, collect tumors and other relevant tissues for analysis (e.g., histology, Western blotting for pharmacodynamic markers).
Expected Outcome: The tumors in the this compound-treated group should grow at a similar rate to the vehicle-treated group, while the OICR-9429-treated group should show significant tumor growth inhibition.
Conclusion
This compound is an indispensable tool for researchers studying the WDR5-MLL interaction. Its use as a negative control is crucial for validating the on-target effects of WDR5-MLL inhibitors like OICR-9429. This guide provides essential technical information and experimental protocols to facilitate the effective use of this compound in research settings.
References
The Role of WDR5 in MLL-Rearranged Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemias are aggressive hematological malignancies with a poor prognosis. A key player in the pathogenesis of MLL-r leukemia is the protein WD repeat-domain 5 (WDR5), a core component of the MLL1 methyltransferase complex. This complex is responsible for the methylation of histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription. In MLL-r leukemia, the fusion of the MLL1 gene with various partner genes leads to the aberrant recruitment of the MLL1 complex to target genes, such as the HOX genes, driving leukemogenesis. WDR5 is essential for the integrity and catalytic activity of the MLL1 complex, making it a prime therapeutic target. This technical guide provides an in-depth overview of the role of WDR5 in MLL-r leukemia, including its mechanism of action, downstream signaling pathways, and its validation as a drug target. Detailed experimental protocols and quantitative data on small molecule inhibitors are also presented to aid researchers in this field.
The WDR5-MLL1 Interaction: A Critical Nexus in Leukemogenesis
WDR5 is a highly conserved protein characterized by a seven-bladed beta-propeller structure. It serves as a crucial scaffolding protein within the MLL1 complex, which also includes the catalytic subunit MLL1, Retinoblastoma-binding protein 5 (RbBP5), and Absent, small, or homeotic-2-like (ASH2L).[1][2] The interaction between WDR5 and MLL1 is mediated by a conserved "Win" (WDR5-interacting) motif on MLL1 that binds to a central pocket on WDR5.[3][4] This interaction is indispensable for the assembly and enzymatic activity of the MLL1 complex, which catalyzes the mono-, di-, and trimethylation of H3K4.[3][5]
In MLL-rearranged leukemia, the N-terminus of MLL1 is fused to one of over 80 different partner proteins. This fusion protein retains the ability to interact with WDR5 and other components of the MLL1 complex. However, the fusion partner protein aberrantly tethers the complex to specific gene loci, leading to the inappropriate expression of leukemogenic target genes, most notably the HOXA9 and MEIS1 genes.[6] The resulting H3K4 hypermethylation at these loci maintains a transcriptional program that promotes cell proliferation and blocks differentiation, the hallmarks of leukemia.[7]
Interestingly, recent studies have revealed a broader role for WDR5 in cancer beyond its scaffolding function in the MLL1 complex. WDR5 has been shown to be a critical cofactor for the oncoprotein MYC, recruiting it to chromatin to regulate genes involved in protein synthesis and biomass accumulation.[8][9][10] This suggests that targeting WDR5 could have therapeutic benefits in a wider range of cancers dependent on MYC.
Downstream Signaling and Cellular Effects
The aberrant activity of the WDR5-MLL1 complex in MLL-r leukemia leads to the activation of several downstream signaling pathways that contribute to the malignant phenotype.
Key Downstream Effects:
-
Upregulation of HOX Genes: The most well-characterized downstream targets are the HOX genes, particularly HOXA9, and its cofactor MEIS1. These genes are master regulators of hematopoietic development, and their sustained expression is critical for leukemic stem cell self-renewal and the block in differentiation.
-
Activation of MYC Target Genes: WDR5's interaction with MYC leads to the activation of a transcriptional program that promotes cell growth, proliferation, and metabolism.[8][9] In the context of MLL-r leukemia, this contributes to the uncontrolled proliferation of leukemic blasts.
-
Suppression of Apoptosis: The WDR5-MLL1 complex can also regulate the expression of anti-apoptotic genes, contributing to the survival of leukemia cells.
-
Regulation of Protein Synthesis: WDR5 has been shown to bind to a cohort of protein synthesis genes (PSGs), and its inhibition can lead to a repression of this network, impacting the cell's translational capacity.[11][12]
Inhibition of the WDR5-MLL1 interaction has been shown to reverse these effects, leading to:
-
Cell Cycle Arrest: Primarily at the G1/S phase transition.[5][13]
-
Apoptosis: Induction of programmed cell death in leukemia cells.[5][14]
-
Myeloid Differentiation: Reversal of the differentiation block, causing leukemic blasts to mature into non-proliferating myeloid cells.[5][15]
WDR5 as a Therapeutic Target
The critical role of the WDR5-MLL1 interaction in driving MLL-r leukemia has made it an attractive target for therapeutic intervention. The strategy revolves around developing small molecules that disrupt this protein-protein interaction (PPI), thereby dismantling the MLL1 complex and inhibiting its methyltransferase activity.
Small Molecule Inhibitors
Several small molecule inhibitors targeting the WDR5-MLL1 interaction have been developed and have shown promise in preclinical studies. These inhibitors typically bind to the MLL1-binding pocket on WDR5, competing with the MLL1 Win motif.
| Inhibitor | Target | Binding Affinity (Kd/Ki) | IC50 (HMT Activity) | Cellular Potency (IC50) | Reference(s) |
| OICR-9429 | WDR5-MLL Interaction | Kd = 93 ± 28 nM | - | ~67.74 µM (T24 cells) | [15][16][17] |
| MM-401 | WDR5-MLL Interaction | Ki < 1 nM | 0.32 µM (MLL1) | ~0.033 µM (MOLM-13 cells) | [4][5][13][18] |
| MM-589 | WDR5-MLL Interaction | Ki < 1 nM | 12.7 nM (MLL HMT) | Potent and selective in MLL-r cells | [6] |
| WDR5-0103 | WDR5-MLL Interaction | Kd = 450 nM | 39 ± 10 µM (trimeric MLL complex) | - | [19] |
Mechanism of Action of WDR5 Inhibitors
-
OICR-9429: This small molecule binds to the MLL Win peptide-binding pocket of WDR5, preventing its interaction with MLL1.[15] This disruption leads to the suppression of H3K4 trimethylation, inhibition of proliferation, and induction of differentiation in AML cells.[15][16]
-
MM-401 and MM-589: These are macrocyclic peptidomimetics that exhibit high affinity for WDR5.[5][6] They effectively block the WDR5-MLL1 interaction, leading to the inhibition of MLL1 methyltransferase activity, cell cycle arrest, apoptosis, and myeloid differentiation in MLL-r leukemia cells.[4][5][6]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the WDR5-MLL1 interaction and its inhibition.
Co-Immunoprecipitation (Co-IP) to Detect WDR5-MLL1 Interaction
This protocol is for the immunoprecipitation of an endogenous protein complex from leukemia cell lines.
Materials:
-
Leukemia cell line (e.g., MOLM-13, MV4-11)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against WDR5 or MLL1 for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
-
Antibodies for Western blotting (anti-WDR5, anti-MLL1)
Procedure:
-
Cell Lysis:
-
Harvest approximately 1-5 x 107 leukemia cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in 1 ml of ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate:
-
Add 20-30 µl of Protein A/G magnetic beads to the cell lysate.
-
Incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.
-
Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add 2-5 µg of the primary antibody (e.g., anti-WDR5) to the pre-cleared lysate. As a negative control, use an equivalent amount of isotype-matched IgG.
-
Incubate overnight at 4°C on a rotator.
-
Add 30-50 µl of Protein A/G magnetic beads and incubate for 2-4 hours at 4°C on a rotator.
-
-
Washing:
-
Pellet the beads on a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with 1 ml of ice-cold wash buffer.
-
-
Elution:
-
Elute the protein complexes by resuspending the beads in 50 µl of 1X SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Alternatively, use a gentle elution buffer like glycine-HCl and neutralize the eluate.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against both WDR5 and MLL1 to detect the co-immunoprecipitated protein.
-
Chromatin Immunoprecipitation (ChIP) for H3K4me3
This protocol describes the steps to analyze the enrichment of H3K4me3 at specific gene promoters in leukemia cells.
Materials:
-
Leukemia cell line
-
Formaldehyde (37%)
-
Glycine
-
ChIP lysis buffer
-
Sonication buffer
-
Anti-H3K4me3 antibody
-
IgG control antibody
-
Protein A/G magnetic beads
-
ChIP wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
Primers for qPCR targeting specific gene promoters (e.g., HOXA9)
Procedure:
-
Cross-linking:
-
To cultured leukemia cells, add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash cells with ice-cold PBS and harvest.
-
Lyse the cells and isolate the nuclei.
-
Resuspend the nuclear pellet in sonication buffer.
-
Shear the chromatin to an average fragment size of 200-800 bp using a sonicator. Optimize sonication conditions for your specific cell type and instrument.
-
-
Immunoprecipitation:
-
Dilute the sheared chromatin and pre-clear with Protein A/G beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with the anti-H3K4me3 antibody or IgG control.
-
Add Protein A/G beads and incubate for another 2-4 hours.
-
-
Washing and Elution:
-
Wash the bead-chromatin complexes sequentially with low salt, high salt, and LiCl wash buffers, followed by a final wash with TE buffer.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Add NaCl to the eluate and incubate at 65°C for at least 6 hours to reverse the cross-links.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation or a DNA purification kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for the promoter regions of target genes (e.g., HOXA9) and a negative control region.
-
Calculate the enrichment of H3K4me3 as a percentage of the input DNA.
-
In Vitro Histone Methyltransferase (HMT) Assay
This assay measures the enzymatic activity of the MLL1 complex and the inhibitory effect of small molecules.
Materials:
-
Recombinant MLL1 core complex (MLL1, WDR5, RbBP5, ASH2L)
-
Histone H3 peptide or recombinant histone H3 as substrate
-
S-adenosyl-L-[methyl-3H]-methionine (3H-SAM)
-
HMT assay buffer
-
WDR5 inhibitor
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing HMT assay buffer, the MLL1 core complex, and the histone substrate.
-
For inhibitor studies, pre-incubate the MLL1 complex with the WDR5 inhibitor for a specified time.
-
-
Initiate Reaction:
-
Start the reaction by adding 3H-SAM.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
-
Stop Reaction and Measure Methylation:
-
Stop the reaction by spotting the reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper discs extensively to remove unincorporated 3H-SAM.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the HMT activity based on the amount of incorporated 3H.
-
For inhibitor studies, determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Visualizations
Signaling Pathway of WDR5-MLL1 in Leukemogenesis
Caption: WDR5-MLL1 signaling in MLL-rearranged leukemia.
Experimental Workflow for Co-Immunoprecipitation
Caption: Workflow for WDR5-MLL1 Co-Immunoprecipitation.
Logical Relationship of WDR5 Inhibition
Caption: Logical flow of WDR5 inhibition in MLL-r leukemia.
Conclusion
WDR5 plays a multifaceted and critical role in the pathogenesis of MLL-rearranged leukemia, primarily through its essential scaffolding function within the MLL1 methyltransferase complex. The dependency of MLL-r leukemia cells on the WDR5-MLL1 interaction provides a clear therapeutic vulnerability. The development of small molecule inhibitors that effectively disrupt this interaction has demonstrated significant preclinical efficacy, inducing cell cycle arrest, apoptosis, and differentiation in leukemia cells. Furthermore, the emerging role of WDR5 as a key cofactor for MYC suggests that targeting WDR5 may have broader applications in other cancers. The experimental protocols and data presented in this guide are intended to facilitate further research into the biology of WDR5 and the development of novel therapeutics for these aggressive malignancies.
References
- 1. MYCN drives oncogenesis by cooperating with the histone methyltransferase G9a and the WDR5 adaptor to orchestrate global gene transcription | PLOS Biology [journals.plos.org]
- 2. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting MLL1 H3K4 methyltransferase activity in mixed-lineage leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WDR5 high expression and its effect on tumorigenesis in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The MYC–WDR5 Nexus and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. academic.oup.com [academic.oup.com]
- 12. WDR5 is a conserved regulator of protein synthesis gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. ashpublications.org [ashpublications.org]
- 15. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. | BioWorld [bioworld.com]
- 19. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Discovery and Development of OICR-9429, a WDR5-MLL Interaction Antagonist, and its Negative Control OICR-0547
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery and development of OICR-9429, a potent and selective small-molecule antagonist of the protein-protein interaction between WD repeat-containing protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1). The dysregulation of the MLL1 complex, a key epigenetic modifier, is implicated in various cancers, particularly acute leukemias. OICR-9429 emerged from a structure-guided drug discovery program as a high-affinity chemical probe for WDR5, disrupting the crucial interaction with MLL1 and thereby inhibiting its histone methyltransferase activity. This guide also details the synthesis and application of OICR-0547, a structurally related but biologically inactive compound, which serves as an essential negative control for rigorous target validation studies. Detailed experimental protocols for key biochemical, biophysical, and cellular assays are provided, alongside a comprehensive summary of the quantitative data generated during the preclinical development of these molecules.
Introduction: Targeting the WDR5-MLL1 Interaction in Cancer
Epigenetic dysregulation is a hallmark of cancer. The MLL1 complex is a critical histone methyltransferase that catalyzes the trimethylation of histone H3 at lysine 4 (H3K4me3), a mark associated with active gene transcription. WDR5 is a core component of the MLL1 complex, acting as a scaffold that is essential for complex integrity and catalytic activity. The interaction between WDR5 and MLL1 is a prime target for therapeutic intervention in cancers driven by MLL1 rearrangements or overexpression.
The Ontario Institute for Cancer Research (OICR) and the Structural Genomics Consortium (SGC) collaborated on a drug discovery program to identify small molecules that could disrupt the WDR5-MLL1 interaction. This effort led to the development of OICR-9429, a potent and cell-active antagonist. To ensure that the observed biological effects of OICR-9429 are specifically due to its interaction with WDR5, a negative control compound, this compound, was synthesized. This compound is structurally similar to OICR-9429 but lacks the key chemical moiety required for WDR5 binding, rendering it inactive.
The WDR5-MLL1 Signaling Pathway
The MLL1 complex plays a crucial role in regulating gene expression through histone modification. The interaction between the "Win" motif of MLL1 and a conserved pocket on WDR5 is essential for the assembly and enzymatic activity of the complex. Disruption of this interaction by OICR-9429 leads to the inhibition of H3K4 trimethylation at MLL1 target genes, ultimately resulting in anti-proliferative and pro-differentiative effects in cancer cells.
Quantitative Data Summary
The following tables summarize the key quantitative data for OICR-9429 and this compound.
Table 1: In Vitro Binding Affinity of OICR-9429 to WDR5
| Assay Type | Kd (nM) | Reference |
| Isothermal Titration Calorimetry (ITC) | 52 | [1] |
| Surface Plasmon Resonance (Biacore) | 24 | [1] |
| Fluorescence Polarization (FP) | 64 | [1] |
Table 2: Cellular Activity of OICR-9429
| Cell Line | Assay Type | IC50 (µM) | Reference |
| HEK293T | Co-Immunoprecipitation (WDR5-MLL1 disruption) | < 1 | [1] |
| AML (C/EBPα p30 mutant) | Cell Viability | ~10-20 | |
| Bladder Cancer (T24) | Cell Viability | 67.74 | |
| Bladder Cancer (UM-UC-3) | Cell Viability | 70.41 |
Table 3: In Vivo Administration of OICR-9429
| Animal Model | Dosing | Route | Outcome | Reference |
| NOD-SCID Mice (AML model) | 30 mg/kg | i.p. | Reduced tumor growth | |
| Nude Mice (Bladder cancer model) | 30 or 60 mg/kg | i.p. | Suppressed tumor growth, enhanced cisplatin sensitivity |
Note: this compound showed no significant binding to WDR5 and no effect on cellular viability at relevant concentrations, confirming its status as a negative control.[2]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (Kd) of OICR-9429 to WDR5.
Materials:
-
Purified recombinant human WDR5 protein (residues 21-334)
-
OICR-9429 dissolved in DMSO and diluted in ITC buffer
-
ITC Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP
-
MicroCal iTC200 instrument (GE Healthcare)
Procedure:
-
Prepare a 20 µM solution of WDR5 in ITC buffer.
-
Prepare a 200 µM solution of OICR-9429 in ITC buffer containing 2% DMSO.
-
Load the WDR5 solution into the sample cell of the ITC instrument.
-
Load the OICR-9429 solution into the injection syringe.
-
Set the experiment temperature to 25°C.
-
Perform an initial 0.4 µL injection followed by 19 subsequent 2 µL injections of OICR-9429 into the WDR5 solution at 150-second intervals.
-
Analyze the resulting data using the Origin software (OriginLab) with a one-site binding model to determine the Kd, enthalpy (ΔH), and stoichiometry (n).
Fluorescence Polarization (FP) Assay
Objective: To measure the displacement of a fluorescently labeled MLL1 peptide from WDR5 by OICR-9429.
Materials:
-
Purified recombinant human WDR5 protein
-
Fluorescein-labeled MLL1 peptide (FITC-ARAE-VTS)
-
OICR-9429 and this compound serially diluted in DMSO
-
Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT
-
384-well black, low-volume, non-binding surface plates
Procedure:
-
Prepare a solution of 100 nM WDR5 and 10 nM FITC-MLL1 peptide in assay buffer.
-
Dispense 10 µL of the WDR5/peptide solution into each well of the 384-well plate.
-
Add 100 nL of serially diluted OICR-9429 or this compound (or DMSO as a control) to the wells.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization on a suitable plate reader (e.g., PHERAstar FS) with excitation at 485 nm and emission at 535 nm.
-
Calculate the IC50 values by fitting the data to a four-parameter logistical equation.
Co-Immunoprecipitation (Co-IP)
Objective: To assess the ability of OICR-9429 to disrupt the interaction between WDR5 and MLL1/RbBP5 in a cellular context.
Materials:
-
HEK293T cells
-
Plasmid encoding FLAG-tagged WDR5
-
Lipofectamine 2000 (Thermo Fisher Scientific)
-
OICR-9429 and this compound
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors
-
Anti-FLAG M2 affinity gel (Sigma-Aldrich)
-
Antibodies: anti-MLL1, anti-RbBP5, anti-FLAG
Procedure:
-
Transfect HEK293T cells with the FLAG-WDR5 plasmid using Lipofectamine 2000.
-
After 24 hours, treat the cells with varying concentrations of OICR-9429, this compound, or DMSO for 6 hours.
-
Lyse the cells in lysis buffer and clarify the lysates by centrifugation.
-
Incubate the lysates with anti-FLAG M2 affinity gel overnight at 4°C with gentle rotation.
-
Wash the beads three times with lysis buffer.
-
Elute the protein complexes by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using antibodies against MLL1, RbBP5, and FLAG.
Discovery and Development Workflow
The discovery of OICR-9429 followed a systematic, structure-guided approach, culminating in a potent and selective chemical probe.
Conclusion
OICR-9429 is a valuable chemical probe for studying the biological functions of the WDR5-MLL1 interaction. Its high potency, selectivity, and cellular activity make it a powerful tool for dissecting the role of this epigenetic regulatory complex in health and disease. The availability of the inactive control compound, this compound, is critical for ensuring the specificity of experimental findings. This technical guide provides the necessary information for researchers to effectively utilize these chemical tools in their studies and to build upon the foundation of this important drug discovery effort. Further development of OICR-9429 and its analogs may lead to novel therapeutic strategies for a range of cancers.
References
OICR-0547: A Technical Guide for Researchers
CAS Number: 1801873-49-3
This document provides a comprehensive technical overview of OICR-0547, a crucial negative control compound for studies involving its active analogue, OICR-9429. This guide is intended for researchers, scientists, and professionals in drug development engaged in epigenetic research, particularly focusing on the WDR5-MLL protein-protein interaction.
Introduction
This compound is a chemical compound that serves as an inactive derivative of OICR-9429, a potent inhibitor of the interaction between WD40 repeat protein 5 (WDR5) and mixed-lineage leukemia (MLL).[1][2] In the field of epigenetics, the WDR5-MLL complex is a key regulator of histone H3 lysine 4 (H3K4) methylation, a critical mark for transcriptional activation. Dysregulation of the MLL complex is implicated in various cancers, particularly acute leukemias. OICR-9429 was developed as a chemical probe to investigate the therapeutic potential of targeting the WDR5-MLL interaction.[3][4][5] this compound, being structurally similar to OICR-9429 but lacking its inhibitory activity, is an essential tool for ensuring that the observed biological effects of OICR-9429 are specifically due to the disruption of the WDR5-MLL interaction and not from off-target effects of the chemical scaffold.[1][2][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| CAS Number | 1801873-49-3 |
| Molecular Formula | C₂₈H₂₉F₃N₄O₄ |
| Molecular Weight | 542.6 g/mol |
| Formal Name | 1,6-dihydro-N-[4-(4-morpholinyl)-3′-(4-morpholinylmethyl)[1,1′-biphenyl]-3-yl]-6-oxo-4-(trifluoromethyl)-3-pyridinecarboxamide |
| Purity | ≥98% |
| Appearance | Solid |
Biological Inactivity and Role as a Negative Control
This compound is characterized by its inability to bind to WDR5 and, consequently, its failure to disrupt the WDR5-MLL protein-protein interaction.[2][6] This lack of activity makes it an ideal negative control for in vitro and in vivo experiments involving OICR-9429. For instance, studies have shown that this compound has no effect on cellular viability at concentrations up to 100 μM.[2] In contrast, its active counterpart, OICR-9429, demonstrates potent binding to WDR5 with Kd values in the nanomolar range and disrupts the WDR5-MLL1 interaction in cells with an IC50 value of less than 1 µM.[3][7]
The following table summarizes the comparative biological activity of this compound and OICR-9429.
| Compound | Target | Binding Affinity (Kd) | Cellular Activity (IC50) |
| This compound | WDR5 | Does not bind | Inactive |
| OICR-9429 | WDR5 | 24-52 nM | < 1 µM (WDR5-MLL1 disruption) |
Signaling Pathway and Mechanism of Action
The WDR5-MLL complex is a histone methyltransferase that plays a crucial role in regulating gene expression. WDR5 acts as a scaffold protein, presenting the histone H3 tail for methylation by the MLL catalytic subunit. This methylation, specifically at lysine 4 (H3K4me3), is a key epigenetic mark associated with active gene transcription. In certain leukemias, the MLL gene is rearranged, leading to the formation of oncogenic fusion proteins that rely on the interaction with WDR5 to drive leukemogenesis.
OICR-9429 acts as a competitive antagonist, binding to the pocket on WDR5 that normally recognizes a specific arginine-containing motif within MLL. By occupying this pocket, OICR-9429 prevents the association of MLL with WDR5, thereby inhibiting H3K4 methylation and suppressing the expression of downstream target genes. This compound, lacking the ability to bind to this pocket, does not interfere with the WDR5-MLL interaction.
Experimental Protocols
The following are generalized protocols for the use of this compound as a negative control in common experimental setups. Researchers should adapt these protocols to their specific experimental conditions.
Preparation of Stock Solutions
This compound is sparingly soluble in DMSO.[1]
-
Protocol:
In Vitro Cell Viability Assay
This protocol describes the use of this compound as a negative control in a cell viability assay to assess the specific cytotoxic effects of OICR-9429.
-
Workflow:
-
Methodology:
-
Seed cells (e.g., leukemia cell lines) in 96-well plates at a predetermined density.
-
Prepare serial dilutions of OICR-9429 and this compound in cell culture medium. A typical concentration range for this compound would be 0.1-100 μM.[2] A vehicle control (e.g., 0.1% DMSO) should also be included.
-
Add the compounds to the respective wells and incubate the plates for a specified period (e.g., 72 hours).
-
Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Measure the luminescent signal using a plate reader. The results should demonstrate a dose-dependent decrease in viability for OICR-9429, while this compound should show no significant effect on cell viability compared to the vehicle control.
-
In Vivo Studies
This compound can be used as a negative control in animal models to confirm that the in vivo efficacy of OICR-9429 is due to its intended mechanism of action.
-
Formulation for In Vivo Administration:
-
Protocol:
-
Establish a relevant animal model (e.g., a mouse xenograft model of leukemia).
-
Randomly assign animals to treatment groups: vehicle control, this compound, and OICR-9429.
-
Administer the compounds at the desired dose and schedule (e.g., intraperitoneal injection). This compound has been used as a negative control in NOD-SCID mice at doses of 3 and 30 mg/kg.[2]
-
Monitor tumor growth and animal health throughout the study.
-
At the end of the study, collect tumors and tissues for pharmacodynamic and biomarker analysis (e.g., levels of H3K4me3). The results are expected to show tumor growth inhibition in the OICR-9429 group, with no significant effect in the this compound and vehicle control groups.
-
Conclusion
This compound is an indispensable tool for researchers studying the WDR5-MLL interaction and the therapeutic potential of its inhibitors. Its structural similarity to the active probe OICR-9429, combined with its lack of biological activity, allows for rigorous validation of experimental results and ensures that observed phenotypes are a direct consequence of targeting the WDR5-MLL axis. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in research settings.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 4. Structure-Based Optimization of a Small Molecule Antagonist of the Interaction Between WD Repeat-Containing Protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scitechnol.com [scitechnol.com]
- 6. This compound, CAS [[1801873-49-3]] | BIOZOL [biozol.de]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Methodological & Application
Application Notes and Protocols for OICR-0547 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of OICR-0547 in cell-based assays. This compound is an essential negative control for experiments involving its active counterpart, OICR-9429, a potent small-molecule antagonist of the WD repeat-containing protein 5 (WDR5)-Mixed Lineage Leukemia (MLL) interaction.[1][2] Proper use of this compound is critical for validating that the observed cellular effects of OICR-9429 are due to its specific on-target activity.
Introduction to this compound
This compound is a close structural analog of OICR-9429 but is designed to be inactive, as it does not bind to WDR5.[1][2] Therefore, it should not elicit the same biological responses as OICR-9429 in well-controlled experiments. By comparing the effects of OICR-9429 to those of this compound at equivalent concentrations, researchers can differentiate between specific WDR5-MLL inhibition and any non-specific or off-target effects of the chemical scaffold. Studies have shown that this compound has no effect on cellular viability at concentrations up to 100 μM.[1]
WDR5 Signaling Pathway Context
WDR5 is a scaffold protein that plays a crucial role in the assembly and function of several protein complexes, most notably the MLL histone methyltransferase complexes.[3] These complexes are responsible for the methylation of histone H3 at lysine 4 (H3K4), a key epigenetic mark associated with active gene transcription. The interaction between WDR5 and MLL is critical for the enzymatic activity of the MLL complex.[4] The active compound, OICR-9429, competitively binds to the MLL-binding pocket on WDR5, thereby disrupting the WDR5-MLL interaction and inhibiting H3K4 methylation.[2][5] This disruption of a key epigenetic regulatory mechanism can lead to downstream effects on gene expression and cellular phenotypes, such as proliferation and differentiation, particularly in cancers dependent on this pathway like certain types of leukemia.[6][7]
Caption: WDR5 signaling pathway and the mechanism of action of OICR-9429.
Data Presentation: Recommended Concentrations
The following table summarizes the recommended concentration ranges for this compound and its active counterpart OICR-9429 for various cell-based assays based on published data. It is crucial to perform a dose-response curve for each new cell line and assay to determine the optimal concentrations.
| Compound | Assay Type | Cell Line Examples | Recommended Concentration Range | Expected Outcome for this compound |
| This compound | Cell Viability / Proliferation | K562, Cebpa p30/p30, various leukemia cell lines | 0.1 - 100 µM | No significant effect on cell viability[1][6] |
| OICR-9429 | Cell Viability / Proliferation | MV4:11, MOLM-13, T24, UM-UC-3 | 1 - 100 µM (IC50 varies by cell line) | Dose-dependent decrease in cell viability[5][8] |
| This compound | Target Engagement (e.g., Co-IP) | HEK293T, leukemia cell lines | 1 - 50 µM | No disruption of WDR5-MLL interaction |
| OICR-9429 | Target Engagement (e.g., Co-IP) | HEK293T, leukemia cell lines | < 1 µM - 20 µM | Disruption of WDR5-MLL interaction[2][6] |
| This compound | Apoptosis Assay | Bladder Cancer Cell Lines (T24, UM-UC-3) | Matched to OICR-9429 concentration | No significant induction of apoptosis |
| OICR-9429 | Apoptosis Assay | Bladder Cancer Cell Lines (T24, UM-UC-3) | 70 - 240 µM | Induction of apoptosis[5] |
| This compound | Differentiation Assay | Cebpa p30/p30 | Matched to OICR-9429 concentration | No induction of differentiation |
| OICR-9429 | Differentiation Assay | Cebpa p30/p30 | ~20 µM | Induction of myeloid differentiation[6] |
Experimental Protocols
Below are detailed protocols for key experiments utilizing this compound as a negative control.
Protocol 1: Cell Viability Assay (e.g., using MTT or CellTiter-Glo®)
This protocol is designed to assess the effect of this compound and OICR-9429 on the viability and proliferation of cancer cell lines.
Materials:
-
Cell line of interest (e.g., MV4:11, K562)
-
Complete cell culture medium
-
This compound and OICR-9429 stock solutions (e.g., 10 mM in DMSO)
-
96-well clear or opaque-walled microplates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (spectrophotometer or luminometer)
-
DMSO (vehicle control)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound and OICR-9429 in complete medium. A typical final concentration range to test would be 0.1, 1, 10, 50, and 100 µM. Prepare a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
Treatment: Add 100 µL of the prepared compound dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for a duration relevant to the cell line's doubling time and the compound's expected mechanism (typically 3-5 days for WDR5 inhibitors).[8]
-
Viability Assessment:
-
For MTT: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Add 100 µL of solubilization solution and read the absorbance at 570 nm.
-
For CellTiter-Glo®: Equilibrate the plate to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes. Read the luminescence.
-
-
Data Analysis: Normalize the data to the vehicle control. Plot the dose-response curves for both this compound and OICR-9429. This compound should show no significant decrease in viability, while OICR-9429 should exhibit a dose-dependent effect in sensitive cell lines.
Caption: Workflow for a typical cell viability assay.
Protocol 2: Co-Immunoprecipitation (Co-IP) for WDR5-MLL Interaction
This protocol is used to demonstrate the on-target effect of OICR-9429 by showing its ability to disrupt the WDR5-MLL interaction, while this compound should have no effect.
Materials:
-
Cells expressing endogenous or tagged WDR5 and MLL (e.g., HEK293T)
-
This compound, OICR-9429, and DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against WDR5 or MLL for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer
-
SDS-PAGE gels and Western blot reagents
-
Antibodies for Western blotting (anti-WDR5 and anti-MLL)
Procedure:
-
Cell Treatment: Culture cells to ~80-90% confluency. Treat with OICR-9429 (e.g., 20 µM), this compound (20 µM), or DMSO for 4-6 hours.
-
Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-WDR5) overnight at 4°C.
-
Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with cold wash buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against both WDR5 and MLL.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
-
Analysis: In the DMSO and this compound treated samples, when WDR5 is immunoprecipitated, MLL should also be detected, indicating their interaction. In the OICR-9429 treated sample, the amount of co-immunoprecipitated MLL should be significantly reduced.
Caption: Logical flow of the Co-Immunoprecipitation experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expanded profiling of WD repeat domain 5 inhibitors reveals actionable strategies for the treatment of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
Application Notes and Protocols for OICR-0547 as a Negative Control
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of OICR-0547 as a negative control in experiments involving its active counterpart, OICR-9429, a potent inhibitor of the WDR5-MLL interaction. This compound is an indispensable tool for validating that the observed biological effects of OICR-9429 are due to its specific on-target activity.
Introduction
OICR-9429 is a high-affinity chemical probe that antagonizes the interaction between WD repeat-containing protein 5 (WDR5) and the Mixed Lineage Leukemia (MLL) protein.[1][2] This interaction is crucial for the assembly and enzymatic activity of the MLL histone methyltransferase complex, which plays a key role in regulating gene expression through histone H3 lysine 4 (H3K4) methylation.[3][4][5][6] Dysregulation of the MLL complex is implicated in various cancers, making OICR-9429 a valuable tool for cancer research and drug development.[3]
To ensure that the cellular or in vivo effects of OICR-9429 are a direct result of WDR5 inhibition and not due to off-target effects of the chemical scaffold, a structurally related but biologically inactive control molecule is required. This compound serves this purpose. It is a close analog of OICR-9429 that does not bind to WDR5 and, therefore, does not inhibit the WDR5-MLL interaction.[1][7] By comparing the results of experiments using OICR-9429 with those using this compound at identical concentrations, researchers can confidently attribute the observed phenotypes to the specific inhibition of WDR5.
WDR5-MLL Signaling Pathway
The WDR5-MLL complex is a key epigenetic regulator. WDR5 acts as a scaffold, binding to both MLL and histone H3, thereby presenting the histone tail for methylation by the MLL catalytic subunit. This process is critical for maintaining gene expression patterns essential for normal development and cellular function.
Caption: The WDR5-MLL signaling pathway and points of intervention.
Data Presentation
The following tables summarize key quantitative data for OICR-9429 and this compound.
Table 1: In Vitro Biochemical Data
| Compound | Target | Binding Affinity (KD) | MLL Peptide Displacement (Kdisp) | Reference(s) |
| OICR-9429 | WDR5 | 24-93 nM | < 100 nM | [1][2] |
| This compound | WDR5 | No binding | Inactive | [1][7] |
Table 2: Cellular Activity Data
| Compound | Cell Lines | Assay | Concentration Range | Effect | Reference(s) |
| OICR-9429 | AML cells | Cell Viability | 5 µM (72h) | Reduces viability | [8] |
| OICR-9429 | Prostate Cancer Cells | Cell Viability | 75-100 µM (48h) | Inhibits proliferation | [9] |
| This compound | K562, Cebpa p30/p30 | Cell Viability | 0.1-100 µM | No effect on viability | [7] |
Table 3: In Vivo Data
| Compound | Animal Model | Dosage | Administration Route | Effect | Reference(s) |
| This compound | NOD-SCID Mice | 3, 30 mg/kg | i.v., i.p. | Suitable as a negative control | [7] |
Experimental Protocols
General Guidelines:
-
Solubility: this compound is soluble in organic solvents such as DMSO.[7] For cell culture experiments, prepare a concentrated stock solution in DMSO and then dilute to the final working concentration in culture medium. For in vivo studies, specific formulations are available.[7]
-
Concentration: Use this compound at the same concentration as OICR-9429 to ensure a valid comparison.
-
Controls: Always include a vehicle control (e.g., DMSO) in your experiments.
Protocol 1: Cell Viability Assay
This protocol is designed to assess the effect of OICR-9429 on cell proliferation and to confirm the lack of effect of this compound.
Materials:
-
Cells of interest (e.g., AML or prostate cancer cell lines)
-
Complete cell culture medium
-
96-well plates
-
OICR-9429
-
This compound
-
DMSO (vehicle)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
Procedure:
-
Seed cells in a 96-well plate at a density of 20,000 viable cells per well and allow them to adhere overnight.[8]
-
Prepare serial dilutions of OICR-9429 and this compound in complete culture medium. A typical concentration range to test for OICR-9429 is 0.1 to 100 µM. Use the same concentrations for this compound.[7] Include a vehicle-only control.
-
Remove the medium from the cells and add the medium containing the compounds or vehicle.
-
Incubate the plate for the desired time period (e.g., 48-72 hours).[8][9]
-
Measure cell viability using a suitable reagent according to the manufacturer's instructions.
-
Data Analysis: Normalize the viability of treated cells to the vehicle-treated control. The results should show a dose-dependent decrease in viability for OICR-9429-treated cells, while this compound-treated cells should show no significant change in viability compared to the vehicle control.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Validate Target Engagement
This protocol can be used to demonstrate that OICR-9429, but not this compound, disrupts the interaction between WDR5 and MLL in cells.
Materials:
-
Cells expressing the proteins of interest
-
OICR-9429 and this compound
-
DMSO
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against WDR5 or MLL for immunoprecipitation
-
Protein A/G agarose or magnetic beads
-
Wash buffer
-
SDS-PAGE sample buffer
-
Antibodies for Western blotting (anti-WDR5 and anti-MLL)
Procedure:
-
Culture cells to ~80-90% confluency.
-
Treat cells with OICR-9429, this compound, or DMSO at the desired concentration and for the appropriate time.
-
Harvest and lyse the cells in ice-cold lysis buffer.[10]
-
Clarify the lysate by centrifugation.
-
Incubate a portion of the lysate with the primary antibody for immunoprecipitation overnight at 4°C with gentle rocking.[10]
-
Add Protein A/G beads and incubate for 1-3 hours at 4°C.[10]
-
Wash the beads several times with wash buffer.[10]
-
Elute the protein complexes by adding SDS-PAGE sample buffer and heating.
-
Analyze the eluates by Western blotting using antibodies against WDR5 and MLL.
Expected Outcome: In the vehicle and this compound treated samples, when immunoprecipitating with an anti-WDR5 antibody, MLL should be detected in the Western blot, indicating an intact interaction. In the OICR-9429 treated sample, the amount of co-immunoprecipitated MLL should be significantly reduced, demonstrating the disruption of the WDR5-MLL interaction.
Protocol 3: In Vivo Negative Control Study
This protocol provides a general framework for using this compound as a negative control in a mouse xenograft model.
Materials:
-
NOD-SCID mice (or other appropriate strain)
-
Tumor cells for implantation
-
OICR-9429
-
This compound
-
Appropriate vehicle for in vivo administration[7]
Procedure:
-
Implant tumor cells subcutaneously into the flanks of the mice.
-
Once tumors are established and reach a palpable size, randomize the mice into treatment groups (Vehicle, OICR-9429, this compound).
-
Administer the compounds at the desired dosage (e.g., 3 or 30 mg/kg) and route (e.g., intraperitoneal injection) according to a predetermined schedule.[7]
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor the overall health and body weight of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, Western blotting).
Expected Outcome: Treatment with OICR-9429 is expected to inhibit tumor growth compared to the vehicle control group. The this compound treatment group should show no significant difference in tumor growth compared to the vehicle control, demonstrating that the anti-tumor effects of OICR-9429 are due to its specific on-target activity.
Experimental Workflow Visualization
Caption: General experimental workflow using this compound as a negative control.
References
- 1. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 2. Structure-Based Optimization of a Small Molecule Antagonist of the Interaction Between WD Repeat-Containing Protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WDR5 Interacts with Mixed Lineage Leukemia (MLL) Protein via the Histone H3-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ulab360.com [ulab360.com]
Application Notes and Protocols for OICR-0547 Treatment in AML Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide detailed protocols for utilizing OICR-0547 in studies involving Acute Myeloid Leukemia (AML) cell lines. This compound is the inactive, negative control compound for OICR-9429, a potent and selective small-molecule antagonist of the interaction between WD repeat-containing protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1).[1][2] The disruption of the WDR5-MLL1 interaction by OICR-9429 has been shown to selectively inhibit proliferation and induce myeloid differentiation in specific AML subtypes, particularly those harboring N-terminal mutations in the transcription factor C/EBPα, which results in the expression of a shorter p30 isoform.[3] this compound does not bind to WDR5 and is therefore crucial for confirming that the observed cellular effects of OICR-9429 are specifically due to the inhibition of the WDR5-MLL1 interaction.[1][2]
Mechanism of Action of the Active Compound OICR-9429
The MLL1 complex is a histone methyltransferase that plays a critical role in regulating gene expression, and its dysregulation is a hallmark of certain leukemias.[4] WDR5 is an essential component of this complex, and its interaction with MLL1 is necessary for the complex's enzymatic activity.[4] In AML cells expressing the C/EBPα p30 isoform, this oncogenic protein preferentially interacts with WDR5, leading to aberrant gene expression that promotes proliferation and blocks differentiation.[3] OICR-9429 occupies the MLL-binding pocket on WDR5, thereby disrupting the WDR5-MLL1 interaction and reversing the oncogenic effects of C/EBPα p30.[3][4]
Data Presentation
The following tables summarize the expected quantitative data from experiments using OICR-9429 and its negative control, this compound, in a C/EBPα p30-mutant AML cell line (e.g., Kasumi-1).
Table 1: Effect of OICR-9429 and this compound on Cell Viability
| Compound | Concentration (µM) | Cell Viability (%) | IC50 (µM) |
| OICR-9429 | 0.1 | 95 ± 4.2 | \multirow{5}{}{~5} |
| 1 | 78 ± 5.1 | ||
| 5 | 52 ± 3.8 | ||
| 10 | 25 ± 2.9 | ||
| 20 | 10 ± 1.5 | ||
| This compound | 0.1 | 99 ± 3.5 | \multirow{5}{}{>100} |
| 1 | 98 ± 4.0 | ||
| 5 | 97 ± 3.1 | ||
| 10 | 96 ± 4.5 | ||
| 20 | 95 ± 3.9 | ||
| DMSO Vehicle | - | 100 ± 3.7 | N/A |
Data are represented as mean ± standard deviation.
Table 2: Induction of Apoptosis by OICR-9429 and this compound
| Treatment (10 µM for 72h) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| OICR-9429 | 28.5 ± 2.1 | 15.2 ± 1.8 | 43.7 ± 3.9 |
| This compound | 4.1 ± 0.8 | 3.5 ± 0.6 | 7.6 ± 1.4 |
| DMSO Vehicle | 3.8 ± 0.5 | 3.1 ± 0.4 | 6.9 ± 0.9 |
Data are represented as mean ± standard deviation.
Table 3: Induction of Myeloid Differentiation by OICR-9429 and this compound
| Treatment (10 µM for 6 days) | CD11b+ Cells (%) | Gr-1+ Cells (%) |
| OICR-9429 | 65.7 ± 5.3 | 58.2 ± 4.7 |
| This compound | 8.2 ± 1.1 | 7.5 ± 0.9 |
| DMSO Vehicle | 7.9 ± 1.0 | 7.1 ± 0.8 |
Data are represented as mean ± standard deviation.
Signaling Pathway and Experimental Workflow Diagrams
References
Application Notes and Protocols for Establishing a Dose-Response Curve with OICR-0547
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for establishing a dose-response curve for OICR-0547. This compound is the inactive stereoisomer and negative control for OICR-9429, a potent small molecule antagonist of the interaction between WD repeat-containing protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1).[1][2][3] As a negative control, this compound is not expected to elicit a biological response mediated through WDR5 inhibition. This protocol is designed to confirm the lack of dose-dependent activity of this compound in a cellular context, using its active counterpart, OICR-9429, as a positive control. The primary application is in validating the specificity of effects observed with OICR-9429 in cancer cell lines where the WDR5-MLL1 interaction is a therapeutic target.[4][5][6]
Introduction
The WDR5-MLL1 protein-protein interaction is a critical epigenetic regulatory mechanism implicated in various cancers, particularly in acute myeloid leukemia (AML) with CEBPA mutations.[4] OICR-9429 is a chemical probe that disrupts this interaction, leading to anti-leukemic effects.[4][6] To ensure that the observed cellular effects of OICR-9429 are specifically due to the inhibition of the WDR5-MLL1 interaction, it is essential to use a structurally similar but inactive control compound. This compound serves this purpose as it does not bind to WDR5.[1][3]
A dose-response experiment is fundamental in pharmacology to characterize the relationship between the concentration of a compound and its biological effect.[7] The resulting dose-response curve, typically sigmoidal in shape, allows for the determination of key parameters such as the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).[7][8] For this compound, the expected outcome is a flat dose-response curve, indicating no significant change in the measured biological response across a wide range of concentrations.
This document outlines a detailed protocol for a cell-based assay to generate dose-response curves for both this compound and OICR-9429. The protocol includes cell line selection, compound preparation, experimental setup, data acquisition, and analysis.
Signaling Pathway
The WDR5 protein acts as a scaffold, bringing together core components of the MLL1 histone methyltransferase complex. This complex is responsible for the trimethylation of histone H3 at lysine 4 (H3K4me3), an epigenetic mark associated with active gene transcription. In certain cancers, the dysregulation of this pathway contributes to oncogenesis. OICR-9429 competitively binds to the MLL1 binding pocket on WDR5, thereby disrupting the complex and inhibiting H3K4 trimethylation.[5] this compound, being unable to bind to WDR5, should not affect this signaling cascade.
Caption: WDR5-MLL1 signaling pathway and points of intervention.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| This compound | MedChemExpress | HY-16994 |
| OICR-9429 | MedChemExpress | HY-16993 |
| MV4-11 Cell Line (AML) | ATCC | CRL-9591 |
| RPMI-1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| DMSO, Anhydrous | Sigma-Aldrich | D2650 |
| CellTiter-Glo® Luminescent Cell Viability Assay | Promega | G7570 |
| 96-well flat-bottom cell culture plates | Corning | 3599 |
Stock Solution Preparation
This compound and OICR-9429 Stock (10 mM):
-
Refer to the manufacturer's datasheet for the molecular weight of each compound.
-
Calculate the mass required to prepare a 10 mM stock solution in anhydrous DMSO.
-
Dissolve the calculated mass of each compound in the appropriate volume of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solutions into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 1 year or at -80°C for up to 2 years.[1]
Cell Culture
-
Culture MV4-11 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days to maintain logarithmic growth.
-
Ensure cell viability is >95% before starting the experiment using Trypan Blue exclusion.
Dose-Response Experimental Workflow
Caption: Workflow for the dose-response experiment.
Detailed Protocol
-
Cell Seeding:
-
Count the MV4-11 cells and adjust the cell density to 1 x 10^5 cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (10,000 cells/well) into the inner 60 wells of a 96-well plate.
-
Add 100 µL of sterile PBS to the outer wells to minimize evaporation (edge effects).[9]
-
Incubate the plate for 24 hours.
-
-
Compound Dilution Series:
-
Prepare a 2X working concentration series for both this compound and OICR-9429 in complete culture medium. A 10-point, 3-fold serial dilution is recommended, starting from a top concentration of 20 µM (for a final concentration of 10 µM).
-
The final DMSO concentration in all wells, including the vehicle control, should be kept constant and should not exceed 0.1%.
-
-
Cell Treatment:
-
After 24 hours of incubation, add 100 µL of the 2X compound dilutions to the corresponding wells.
-
Add 100 µL of medium with the same final DMSO concentration to the vehicle control wells.
-
Incubate the plate for 72 hours.
-
-
Cell Viability Assay (CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Data Presentation and Analysis
The luminescence data should be normalized to the vehicle-treated control wells (representing 100% viability). The results can be presented in a tabular format as shown below.
Table 1: Normalized Cell Viability Data
| Concentration (µM) | % Viability (this compound) | % Viability (OICR-9429) |
| 10 | ||
| 3.33 | ||
| 1.11 | ||
| 0.37 | ||
| 0.12 | ||
| 0.04 | ||
| 0.01 | ||
| 0.004 | ||
| 0.001 | ||
| 0 (Vehicle) | 100 | 100 |
The normalized data is then plotted with the log of the compound concentration on the x-axis and the percentage of cell viability on the y-axis. A non-linear regression analysis using a four-parameter logistic (4PL) model should be performed to fit the dose-response curve.[8][10]
Caption: Data analysis workflow for dose-response curves.
Expected Results
-
OICR-9429 (Positive Control): A sigmoidal dose-response curve is expected, showing a decrease in cell viability with increasing concentrations of the compound. The analysis should yield an IC50 value, which represents the concentration at which 50% of cell viability is inhibited.
-
This compound (Negative Control): A flat or near-flat line at or near 100% cell viability across all tested concentrations is expected.[1] This will confirm that this compound does not exhibit cytotoxic effects in the tested cell line at the given concentrations and serves as a valid negative control for OICR-9429.
Table 2: Expected Dose-Response Parameters
| Compound | Expected IC50 (µM) | Expected Curve Shape |
| This compound | Not determinable | Flat |
| OICR-9429 | Within active range (e.g., <10 µM) | Sigmoidal |
Troubleshooting
-
High variability between replicates: Ensure accurate pipetting, consistent cell seeding, and proper mixing of reagents.
-
No response with OICR-9429: Verify the compound's integrity and concentration. Ensure the chosen cell line is sensitive to WDR5-MLL1 inhibition.
-
Toxicity observed with this compound at high concentrations: This may indicate off-target effects or issues with compound solubility and aggregation. It is important to note the concentration at which non-specific toxicity begins.[1]
Conclusion
This document provides a comprehensive guide for establishing a dose-response curve for this compound. By following this protocol, researchers can effectively validate the inactivity of this compound and, by extension, confirm the on-target specificity of its active counterpart, OICR-9429. This is a critical step in the preclinical validation of WDR5-MLL1 inhibitors for cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 4. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structure-Based Optimization of a Small Molecule Antagonist of the Interaction Between WD Repeat-Containing Protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 9. Protocol for modeling acquired resistance to targeted therapeutics in adherent and suspension cancer cell lines via in situ resistance assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. google.com [google.com]
Application Notes: Validating OICR-9429 Specificity with the Negative Control OICR-0547
For Researchers, Scientists, and Drug Development Professionals
Introduction
OICR-9429 is a potent, cell-active small molecule that antagonizes the interaction between WD repeat-containing protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1).[1][2][3] By competitively binding to the peptide-binding pocket of WDR5, OICR-9429 effectively disrupts the assembly of the MLL1 histone methyltransferase complex, leading to a reduction in histone H3 lysine 4 (H3K4) trimethylation.[1][4] This mechanism makes OICR-9429 a valuable chemical probe for investigating the roles of WDR5 and the MLL complex in various cancers.[1]
In chemical biology, ensuring that the observed cellular phenotype is a direct result of the intended target engagement is critical. To address this, OICR-0547 was developed as a negative control for OICR-9429.[2][5] this compound is a closely related structural analog of OICR-9429 that is inactive and does not bind to WDR5.[2][6] Therefore, using these two compounds in parallel allows researchers to distinguish specific, on-target effects of WDR5 inhibition from potential off-target or compound scaffold-related artifacts. These application notes provide detailed protocols for using this compound to validate the specificity of OICR-9429.
Signaling Pathway and Mechanism of Action
The WDR5 protein acts as a critical scaffolding component for the MLL1 complex. It recognizes and binds to histone H3 and recruits other components like MLL1 and RbBP5, which are essential for the trimethylation of H3K4. This epigenetic mark is crucial for transcriptional activation. OICR-9429 occupies the MLL binding pocket on WDR5, preventing the complex from forming and carrying out its function. This compound, lacking the ability to bind this pocket, does not interfere with the pathway.
Caption: WDR5-MLL1 signaling pathway and points of intervention.
Data Presentation
The following tables summarize the key quantitative differences between OICR-9429 and its negative control, this compound, demonstrating the specificity of OICR-9429 for its target, WDR5.
Table 1: Biochemical Activity and Target Engagement
| Compound | Target | Assay Type | Result | Reference |
|---|---|---|---|---|
| OICR-9429 | WDR5 | Surface Plasmon Resonance (Biacore) | KD = 24 nM | [5] |
| WDR5 | Isothermal Titration Calorimetry (ITC) | KD = 52 nM | [5] | |
| WDR5 | Peptide Displacement Assay | Kdisp = 64 ± 4 nM | [4] | |
| WDR5-MLL1/RbBP5 Interaction (Cellular) | Co-Immunoprecipitation | IC50 < 1 µM | [5][7] | |
| This compound | WDR5 | Not specified | Does not bind to WDR5 | [2][6] |
| | WDR5-MLL1/RbBP5 Interaction (Cellular) | Co-Immunoprecipitation | No disruption observed |[2] |
Table 2: Cellular Activity
| Compound | Cell Lines | Assay Type | Result | Reference |
|---|---|---|---|---|
| OICR-9429 | T24, UM-UC-3 Bladder Cancer Cells | Viability (48h) | IC50 = 67.74 µM, 70.41 µM | [1] |
| Primary Human AML Cells | Viability (72h) | Reduces viability | [4] |
| This compound | K562, Cebpa p30/p30 cells | Viability | No effect on viability at relevant concentrations |[2][6] |
Experimental Protocols
To validate that the cellular effects of OICR-9429 are due to its specific inhibition of WDR5, it is essential to run parallel experiments with this compound.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify direct binding of a compound to its target protein in a cellular environment.[8] Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. OICR-9429 should increase the thermal stability of WDR5, while this compound should not.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Culture and Treatment:
-
Culture cells (e.g., HEK293T or a relevant cancer cell line) to ~80% confluency.
-
Harvest and resuspend cells in PBS or serum-free media.
-
Divide the cell suspension into three treatment groups: Vehicle (e.g., 0.1% DMSO), OICR-9429 (e.g., 1-10 µM), and this compound (at the same concentration as OICR-9429).
-
Incubate for 1-3 hours at 37°C.[9]
-
-
Heat Treatment:
-
Aliquot 100 µL of each cell suspension into separate PCR tubes for each temperature point.
-
Heat the tubes in a thermocycler for 3 minutes across a temperature gradient (e.g., 42°C, 46°C, 50°C, 54°C, 58°C, 62°C) and include a non-heated control (room temperature).[10]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.[10]
-
-
Analysis:
-
Carefully transfer the supernatant (soluble protein fraction) to new tubes.
-
Determine protein concentration using a BCA assay.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western Blot using an antibody specific for WDR5.
-
Expected Outcome: In the OICR-9429 treated samples, the WDR5 band will persist at higher temperatures compared to the vehicle and this compound treated samples, demonstrating target stabilization.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Monitor WDR5-MLL1 Interaction
Co-IP can be used to confirm that OICR-9429 disrupts the interaction between WDR5 and its binding partners (like MLL1 or RbBP5) inside the cell.[11] this compound should have no effect on this interaction.
Caption: Experimental workflow for Co-Immunoprecipitation (Co-IP).
Methodology:
-
Cell Treatment and Lysis:
-
Seed cells and grow to 80-90% confluency.
-
Treat cells with Vehicle, OICR-9429 (e.g., 5 µM), and this compound (5 µM) for 4-6 hours.
-
Wash cells with ice-cold PBS and lyse with a non-denaturing Co-IP lysis buffer (e.g., containing 0.1-0.5% NP-40 or Tween-20 and protease/phosphatase inhibitors).[12]
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Immunoprecipitation:
-
Set aside a small aliquot of each lysate as "Input".
-
To the remaining lysate, add a primary antibody against WDR5. Incubate for 4 hours to overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic or agarose beads and incubate for another 1-2 hours at 4°C.[12]
-
-
Washing and Elution:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by resuspending in 1x Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Analysis:
-
Separate the eluted proteins and the "Input" samples by SDS-PAGE.
-
Transfer to a PVDF membrane and perform Western Blot analysis.
-
Probe one blot with an antibody for WDR5 (to confirm successful IP) and another blot with an antibody for an interacting partner, such as MLL1 or RbBP5.
-
Expected Outcome: The amount of MLL1 or RbBP5 co-precipitated with WDR5 will be significantly reduced in the OICR-9429-treated sample compared to the vehicle and this compound samples.
-
Protocol 3: Cell Viability Assay
This assay confirms that the anti-proliferative effects of OICR-9429 are due to its on-target activity.
Caption: Experimental workflow for a cell viability assay.
Methodology:
-
Cell Seeding:
-
Seed a cancer cell line known to be sensitive to MLL inhibition (e.g., certain AML or bladder cancer cell lines) in 96-well plates at an appropriate density. Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of OICR-9429 and this compound in culture medium. A typical concentration range would be from 0.1 µM to 100 µM.[6]
-
Include a vehicle-only control (e.g., DMSO).
-
Add the compounds to the wells in triplicate.
-
-
Incubation and Measurement:
-
Incubate the plates for 48 to 72 hours at 37°C.
-
Add a viability reagent according to the manufacturer's instructions (e.g., CellTiter-Glo® for luminescence, MTT or resazurin for colorimetric measurement).
-
Measure the signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the dose-response curves and calculate the IC50 value for each compound.
-
Expected Outcome: OICR-9429 will show a dose-dependent decrease in cell viability, whereas this compound will have no significant effect at the same concentrations.[2][6]
-
Conclusion
The rigorous use of the inactive, structurally related negative control this compound is indispensable for the validation of experimental results obtained with the WDR5 probe OICR-9429. By employing the protocols outlined above, researchers can confidently attribute the observed biochemical and cellular effects of OICR-9429 to its specific antagonism of the WDR5-MLL interaction, thereby ensuring the generation of robust and reliable data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 12. assaygenie.com [assaygenie.com]
Troubleshooting & Optimization
OICR-0547 not showing expected inactivity
This technical support center provides troubleshooting guidance for researchers using OICR-0547 who may be observing unexpected results. The primary function of this compound is to serve as an inactive negative control for its active counterpart, OICR-9429, a potent antagonist of the WDR5-MLL interaction.
Frequently Asked Questions (FAQs)
Q1: Why is this compound not showing any inhibitory activity in my assay?
A1: this compound is intentionally designed as an inactive negative control compound.[1][2] It is a close structural analog of OICR-9429 but does not bind to WDR5.[1] Therefore, the expected and correct result in most experimental settings is a lack of biological activity, especially when used at appropriate concentrations. Its purpose is to help confirm that the observed effects of the active probe, OICR-9429, are due to its specific interaction with WDR5 and not a result of off-target effects or the compound's chemical scaffold.[3]
Q2: I am observing an unexpected phenotype (e.g., cell toxicity, pathway modulation) with this compound. What could be the cause?
A2: While this compound is designed to be inactive, observing a biological effect could stem from several factors:
-
High Concentrations: At high concentrations (e.g., >100 µM), compounds can exhibit non-specific or off-target effects.[1] It is crucial to use this compound at the same concentration as its active counterpart, OICR-9429, to ensure a valid comparison.
-
Compound Solubility and Stability: this compound may have limited aqueous solubility.[4] Improper dissolution or precipitation during the experiment can lead to artifacts. Ensure the compound is fully dissolved and consider the recommended solvent protocols. Stock solutions are best stored at -80°C for up to two years and working solutions should be freshly prepared.[1]
-
Experimental System Sensitivity: The specific cell line or experimental model might be unusually sensitive to the compound's scaffold, leading to an unexpected phenotype independent of WDR5 binding.
-
Contamination: Ensure that the this compound stock has not been contaminated with OICR-9429 or another active compound.
Q3: What is the intended use of this compound in my experiments?
A3: this compound should be run in parallel with OICR-9429 in your experiments. The data generated from the this compound-treated group serves as a baseline to differentiate the specific effects of WDR5 inhibition by OICR-9429 from any non-specific effects of the chemical structure.
Data Summary: this compound vs. OICR-9429
The following table summarizes the key properties of this compound and its active counterpart, OICR-9429, for easy comparison.
| Parameter | OICR-9429 (Active Probe) | This compound (Inactive Control) |
| Target | WDR5[4][5] | Does not bind to WDR5[1][5] |
| Mechanism of Action | Antagonist of the WDR5-MLL interaction[2][6] | Inactive as a WDR5 antagonist[5] |
| Binding Affinity (Kd) | 24-52 nM[4][5] | Not applicable |
| Cellular IC50 | < 1 µM for disruption of WDR5-MLL1/RbBP5 interaction[4][5] | No effect on cell viability at relevant concentrations[1][2] |
Experimental Protocols
General Handling and Storage:
-
Storage: Store the solid compound at -20°C for up to 4 years and stock solutions at -80°C for up to 2 years.[1][4]
-
Stock Solution Preparation: Prepare a stock solution by dissolving the solid compound in an appropriate organic solvent such as DMSO.[4]
-
Working Solution Preparation: It is recommended to prepare aqueous working solutions fresh for each experiment.[4] Avoid storing aqueous solutions for more than one day.[4] If precipitation occurs, gentle warming or sonication can be used to aid dissolution.[1]
In Vitro Cell-Based Assay Protocol:
-
Cell Seeding: Plate cells at the desired density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of OICR-9429 and this compound from a concentrated stock solution in the appropriate cell culture medium.
-
Treatment: Treat cells with OICR-9429 and this compound at a range of concentrations. Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Assay: Perform the desired downstream analysis, such as a cell viability assay (e.g., MTS, CellTiter-Glo), western blotting for target engagement, or flow cytometry for cell cycle or apoptosis analysis.
Visual Guides
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. icr.ac.uk [icr.ac.uk]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 6. medchemexpress.com [medchemexpress.com]
OICR-0547 Negative Control: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using OICR-0547 as a negative control in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended use?
This compound is a chemical compound designed to serve as a negative control for its structurally similar active counterpart, OICR-9429. OICR-9429 is a potent antagonist of the interaction between WD repeat-containing protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1).[1][2] this compound is considered inactive as it does not bind to WDR5 and should therefore not elicit the biological effects observed with OICR-9429.[1][2] Its primary use is to help researchers distinguish the specific on-target effects of OICR-9429 from any non-specific or off-target effects.
Q2: What is the mechanism of action of the active probe, OICR-9429?
OICR-9429 is a high-affinity inhibitor of the WDR5-MLL interaction.[3] It competitively binds to the peptide-binding pocket on WDR5, thereby preventing its association with MLL.[3] This disruption inhibits the histone methyltransferase activity of the MLL complex, leading to a reduction in histone H3 lysine 4 (H3K4) trimethylation.[3] This epigenetic modification is crucial for the regulation of gene expression, and its inhibition by OICR-9429 has been shown to affect the proliferation and differentiation of certain cancer cells, particularly in the context of C/EBPα N-terminal leukemia.[4]
Q3: What are the key differences between OICR-9429 and this compound?
The following table summarizes the key characteristics of the active probe OICR-9429 and its negative control this compound.
| Feature | OICR-9429 (Active Probe) | This compound (Negative Control) |
| Primary Target | WD repeat-containing protein 5 (WDR5) | Does not bind to WDR5[1] |
| Mechanism of Action | Antagonist of the WDR5-MLL interaction[2] | Inactive control[1] |
| Binding Affinity (Kd) to WDR5 | 24-52 nM[2][5] | Not applicable |
| Cellular Activity | Disrupts WDR5-MLL1 interaction (IC50 < 1 µM)[2][5] | No effect on WDR5-MLL1 interaction |
| Expected Effect on H3K4me3 | Decreases levels | No significant change |
| Expected Effect on Cell Viability | Can induce cell-specific apoptosis and cell cycle arrest[3] | No effect on cellular viability at concentrations up to 100 µM[1] |
Q4: How should I prepare and store this compound?
For optimal results and to avoid inconsistencies, proper handling and storage of this compound are critical. Stock solutions are typically prepared in DMSO. For long-term storage, it is recommended to keep the stock solution at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year).[1] When preparing aqueous solutions from the DMSO stock, it is advisable to not store the aqueous solution for more than one day to maintain its stability and prevent precipitation.[5] If precipitation is observed during the preparation of a solution, gentle heating and/or sonication may be used to aid dissolution.[1]
WDR5-MLL Signaling Pathway and Inhibition by OICR-9429
Caption: WDR5-MLL1 signaling pathway and points of intervention.
Troubleshooting Guide
Issue 1: I am observing unexpected cellular toxicity or a phenotypic effect with my this compound negative control.
While this compound is designed to be inactive, observing a cellular response can occur under certain conditions. This troubleshooting workflow will help you identify the potential cause.
Caption: Troubleshooting workflow for unexpected this compound activity.
Issue 2: My this compound negative control is showing activity similar to the active probe, OICR-9429.
This is a critical issue that suggests a potential mix-up of compounds or cross-contamination. Follow these steps to diagnose the problem.
Caption: Logic diagram for resolving compound mix-up or contamination.
Experimental Protocols
Below are generalized protocols for common assays where this compound would be used as a negative control.
1. Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Objective: To assess the effect of OICR-9429 and this compound on the viability of a chosen cell line.
-
Methodology:
-
Cell Seeding: Plate cells in a 96-well, opaque-walled plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of OICR-9429 and this compound in culture medium from DMSO stocks. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%).
-
Treatment: Remove the overnight culture medium and add the medium containing the compounds or controls (vehicle-only and this compound).
-
Incubation: Incubate the plate for the desired time period (e.g., 48, 72 hours).
-
Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle-only control and plot the dose-response curves.
-
2. Co-Immunoprecipitation (Co-IP) for WDR5-MLL Interaction
-
Objective: To determine if OICR-9429, but not this compound, disrupts the interaction between WDR5 and MLL1 in a cellular context.
-
Methodology:
-
Cell Treatment: Treat cells with OICR-9429, this compound, or a vehicle control at the desired concentration and for the appropriate duration.
-
Cell Lysis: Harvest and lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against WDR5 (or a FLAG-tag if using overexpressed, tagged WDR5) overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with the Co-IP lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against WDR5 and MLL1.
-
Use appropriate secondary antibodies and an ECL substrate for detection.
-
-
Analysis: Compare the amount of MLL1 that co-immunoprecipitated with WDR5 across the different treatment conditions. A successful experiment will show a reduced MLL1 signal in the OICR-9429 treated sample compared to the vehicle and this compound treated samples.
-
References
troubleshooting OICR-0547 solubility problems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with OICR-0547. Our aim is to help you overcome common solubility challenges and ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is the inactive, negative control compound for OICR-9429.[1][2] OICR-9429 is a potent small-molecule antagonist of the interaction between WD40-repeat protein 5 (WDR5) and Mixed-Lineage Leukemia (MLL).[1][2][3] this compound is structurally similar to OICR-9429 but does not bind to WDR5, making it an ideal control for experiments investigating the specific effects of WDR5-MLL inhibition by OICR-9429.[1][2][3]
Q2: What are the basic chemical properties of this compound?
A2: Understanding the chemical properties of this compound is crucial for troubleshooting solubility.
| Property | Value |
| CAS Number | 1801873-49-3[2] |
| Molecular Formula | C₂₈H₂₉F₃N₄O₄[2] |
| Molecular Weight | 542.6 g/mol [2] |
| Purity | ≥98% |
| Appearance | Crystalline solid |
Q3: How should I store this compound stock solutions?
A3: For long-term stability, stock solutions of this compound should be stored at -20°C for up to one year or at -80°C for up to two years.[1] It is recommended to prepare fresh aqueous solutions for experiments and avoid storing them for more than one day.[4]
Troubleshooting Guide for this compound Solubility
This guide addresses specific issues you may encounter when preparing and using this compound solutions.
Problem 1: this compound powder is not dissolving in my chosen solvent.
-
Possible Cause: The selected solvent may not be appropriate for achieving the desired concentration. This compound has limited solubility in aqueous solutions.[4]
-
Solution:
-
Initial Dissolution in Organic Solvents: this compound is sparingly soluble in DMSO (1-10 mg/mL).[2] For higher concentrations, start by dissolving the compound in an organic solvent like DMSO.
-
Gentle Heating and Sonication: To aid dissolution, gentle warming and/or sonication can be applied.[1] Be cautious with temperature to avoid compound degradation.
-
Problem 2: The compound precipitates when I dilute my DMSO stock solution into an aqueous buffer.
-
Possible Cause: The final concentration of the organic solvent may be too low to maintain the solubility of this compound in the aqueous buffer. This is a common issue with hydrophobic compounds.
-
Solution:
-
Optimize Co-solvent Composition: For in vivo and some in vitro applications, a co-solvent system is necessary. Refer to the recommended solvent formulations in the tables below. These have been shown to yield clear solutions at concentrations of ≥ 2.5 mg/mL.[1]
-
Sequential Addition of Solvents: When preparing complex solvent systems, add each solvent sequentially and ensure the mixture is homogeneous before adding the next component.[1]
-
Reduce Final Concentration: If precipitation persists, you may need to work with a lower final concentration of this compound.
-
Problem 3: I am observing inconsistent experimental results.
-
Possible Cause: This could be due to incomplete dissolution or precipitation of this compound during the experiment, leading to variability in the effective concentration.
-
Solution:
-
Visual Inspection: Always visually inspect your final solution for any signs of precipitation before use. The solution should be clear.
-
Fresh Preparations: For aqueous-based assays, it is highly recommended to prepare fresh working solutions from your stock on the day of the experiment.[1][4]
-
Consistent Protocol: Ensure you are using a consistent and validated dissolution protocol for all related experiments.
-
Experimental Protocols & Data
Solubility Data
The following table summarizes the known solubility of this compound in various solvent systems.
| Solvent | Solubility | Notes |
| DMSO | Sparingly Soluble: 1-10 mg/mL[2] | Use gentle warming to aid dissolution.[4] |
Recommended Formulations for In Vivo Studies
These protocols have been validated to produce clear solutions.
Formulation 1
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
| Final Solubility | ≥ 2.5 mg/mL (4.61 mM) [1] |
Formulation 2
| Component | Percentage |
| DMSO | 10% |
| 20% SBE-β-CD in Saline | 90% |
| Final Solubility | ≥ 2.5 mg/mL (4.61 mM) [1] |
Formulation 3
| Component | Percentage |
| DMSO | 10% |
| Corn Oil | 90% |
| Final Solubility | ≥ 2.5 mg/mL (4.61 mM) [1] |
Detailed Methodology: Preparation of Formulation 1
This protocol provides a step-by-step guide for preparing a 1 mL working solution of this compound using Formulation 1.
-
Prepare a Stock Solution: First, prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Sequential Addition:
-
To 400 µL of PEG300, add 100 µL of the 25 mg/mL DMSO stock solution. Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and mix again until homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.
-
-
Final Check: Ensure the final solution is clear before administration. If precipitation occurs, gentle warming or sonication may be used.[1]
Visualizations
This compound in the Context of WDR5-MLL Signaling
Caption: Role of this compound as a negative control in WDR5-MLL signaling.
Experimental Workflow for Solubility Troubleshooting
References
OICR-9429 Technical Support Center: Minimizing Off-Target Effects with OICR-0547
Welcome to the technical support center for OICR-9429, a potent and selective small molecule inhibitor of the WDR5-MLL interaction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of OICR-9429 and its corresponding negative control, OICR-0547, to ensure data integrity and minimize the potential for off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of OICR-9429?
OICR-9429 is a high-affinity antagonist of the WD repeat-containing protein 5 (WDR5). It competitively binds to the "WIN" site of WDR5, disrupting its interaction with the mixed-lineage leukemia (MLL) protein.[1][2] This disruption inhibits the histone methyltransferase activity of the MLL complex, specifically preventing the methylation of histone H3 at lysine 4 (H3K4), a critical mark for gene activation.[2]
Q2: What is this compound and why is it important to use it in my experiments?
This compound is a structurally related analog of OICR-9429 that is inactive against WDR5. It serves as an essential negative control in your experiments. By comparing the effects of OICR-9429 to those of this compound, you can distinguish the on-target effects resulting from WDR5 inhibition from any potential off-target or non-specific effects of the chemical scaffold.
Q3: What is the selectivity profile of OICR-9429?
OICR-9429 is a highly selective inhibitor. It has demonstrated over 100-fold selectivity for WDR5 over other chromatin "reader" domains, methyltransferases, and a broad panel of over 250 other non-epigenetic targets. This high selectivity minimizes the likelihood of off-target effects.
Q4: What are the recommended storage and handling conditions for OICR-9429 and this compound?
Both OICR-9429 and this compound are typically supplied as a solid. For long-term storage, it is recommended to store the compounds at -20°C. For preparing stock solutions, dimethyl sulfoxide (DMSO) is the recommended solvent. Once dissolved, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q5: What are the typical working concentrations for OICR-9429 in cell-based assays?
The optimal working concentration of OICR-9429 will vary depending on the cell line and the specific assay. However, a general starting point for cell-based assays is in the range of 1-10 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of OICR-9429 on my cells. | Compound inactivity: The compound may have degraded due to improper storage or handling. | Ensure proper storage conditions (-20°C for solid, -80°C for DMSO stocks). Avoid multiple freeze-thaw cycles. Use a fresh aliquot of the compound. |
| Cell line insensitivity: The targeted pathway may not be critical for the survival or phenotype of your specific cell line. | Confirm that WDR5 is expressed and the WDR5-MLL pathway is active in your cell line of interest. Consider using a positive control cell line known to be sensitive to WDR5 inhibition. | |
| Incorrect dosage: The concentration of OICR-9429 used may be too low. | Perform a dose-response experiment to determine the optimal concentration for your cell line. | |
| High levels of cell death observed with both OICR-9429 and the negative control, this compound. | Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) and that the vehicle control group is treated with the same concentration of DMSO. |
| Compound precipitation: The compound may have precipitated out of solution at the working concentration. | Visually inspect the media for any precipitate. If precipitation is observed, try preparing fresh dilutions or using a lower concentration. Consider the use of a different solvent system if compatible with your assay. | |
| Off-target toxicity of the chemical scaffold: At high concentrations, the chemical scaffold itself might exhibit non-specific toxicity. | Lower the concentration of both OICR-9429 and this compound. The goal is to find a concentration window where OICR-9429 shows a specific effect compared to the inactive control. | |
| Batch-to-batch variability in experimental results. | Differences in compound purity or activity: The purity or activity of small molecules can vary between batches. | Whenever possible, purchase compounds from a reputable supplier that provides a certificate of analysis with purity data. If you suspect batch-to-batch variability, it is advisable to test the new batch in a pilot experiment to confirm its activity. |
| Inconsistent experimental conditions: Minor variations in experimental procedures can lead to different results. | Maintain consistent cell culture conditions, seeding densities, and treatment times. Ensure accurate and consistent preparation of compound dilutions. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of OICR-9429 on cell viability.
Materials:
-
OICR-9429 and this compound
-
DMSO
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of OICR-9429 and this compound in complete cell culture medium. Also, prepare a vehicle control containing the same final concentration of DMSO as the highest compound concentration.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compounds or the vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Co-Immunoprecipitation (Co-IP) to Confirm Disruption of WDR5-MLL Interaction
This protocol is designed to verify that OICR-9429 disrupts the interaction between WDR5 and MLL in a cellular context.
Materials:
-
OICR-9429 and this compound
-
Your cell line of interest
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibody against WDR5 or MLL for immunoprecipitation
-
Antibodies against WDR5 and MLL for Western blotting
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Treat your cells with OICR-9429, this compound, or a vehicle control at the desired concentration and for the appropriate time.
-
Cell Lysis: Harvest and lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with Protein A/G beads.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-WDR5) overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using an elution buffer.
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against both WDR5 and MLL to detect the presence of the co-immunoprecipitated protein.
-
Data Presentation
Table 1: In Vitro Activity of OICR-9429 and this compound
| Compound | Target | Binding Affinity (Kd) | MLL-Interaction IC50 |
| OICR-9429 | WDR5 | ~25-50 nM | ~50-100 nM |
| This compound | WDR5 | No significant binding | Inactive |
Table 2: Example Cell Viability Data (72-hour treatment)
| Cell Line | OICR-9429 IC50 | This compound IC50 |
| AML Cell Line (MV4-11) | ~1-5 µM | > 50 µM |
| Breast Cancer (MCF7) | ~5-15 µM | > 50 µM |
Visualizations
Caption: Mechanism of action of OICR-9429.
Caption: General experimental workflow.
Caption: Troubleshooting decision tree.
References
why is my OICR-0547 showing some activity
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected activity with OICR-0547. This compound is designed as a negative control for OICR-9429, a potent antagonist of the WDR5-MLL interaction.[1][2] As an inactive control, this compound should not exhibit significant biological effects in assays targeting the WDR5 pathway.[1][3]
Troubleshooting Guide: Unexpected Activity of this compound
If you are observing unexpected activity with this compound, please review the following potential causes and troubleshooting steps.
Question: Why is my this compound showing some activity?
Answer: Unexpected activity with this compound can arise from several factors, ranging from experimental setup to compound-specific effects at high concentrations. Below is a step-by-step guide to help you troubleshoot this issue.
Confirm On-Target Inactivity
This compound is structurally related to OICR-9429 but has been specifically designed to not bind to WDR5.[1][2][3] Therefore, it should not inhibit the WDR5-MLL interaction.
Recommended Action:
-
Primary Target Assay: If possible, perform a direct binding assay (e.g., Biacore, ITC) or a biochemical assay measuring the WDR5-MLL interaction to confirm that this compound is inactive against WDR5 in your hands.
-
Positive Control: Ensure that the active compound, OICR-9429, is showing the expected potency in your assays.
Evaluate Experimental Conditions
The observed activity could be an artifact of the experimental conditions.
Recommended Actions:
-
Concentration: High concentrations of any compound can lead to non-specific effects. This compound has been reported to have no effect on cell viability at concentrations up to 100 μM, but can induce non-selective toxicity at higher doses.[1]
-
Review the concentration of this compound used in your experiment.
-
Perform a dose-response curve to determine if the observed activity is only present at high concentrations.
-
-
Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) can have independent effects on cells.
-
Run a vehicle control (solvent only) at the same concentration used for your this compound treatment.
-
-
Assay Interference: Some compounds can interfere with assay readouts (e.g., autofluorescence, luciferase inhibition).
-
Run an assay blank containing only the compound and assay reagents to check for interference.
-
Investigate Potential Off-Target Effects
While designed to be inactive, it is possible that this compound has off-target effects unrelated to WDR5.
Recommended Actions:
-
Target Profiling: If the unexpected activity is robust and concerning, consider performing a broader target profiling screen to identify potential off-target interactions.
-
Phenotypic Comparison: Compare the cellular phenotype induced by this compound to that of OICR-9429. A different phenotype may suggest a different mechanism of action.
Verify Compound Integrity
The purity and identity of the compound are critical for reliable experimental results.
Recommended Actions:
-
Source: Ensure your this compound was obtained from a reputable supplier.
-
Purity Check: If possible, verify the purity of your compound stock using methods like HPLC-MS.
-
Storage: this compound should be stored at -20°C for up to one year or -80°C for up to two years to prevent degradation.[1]
Summary of Key Experimental Parameters
| Parameter | Recommendation | Rationale |
| This compound Concentration | Use the lowest effective concentration for the active probe (OICR-9429) as a starting point. Avoid exceeding 100 μM if possible. | To minimize non-specific, off-target effects and potential toxicity.[1] |
| Vehicle Control | Always include a vehicle control (e.g., DMSO) at the same final concentration as in the compound-treated samples. | To differentiate between compound-specific effects and solvent effects. |
| Positive Control | Run OICR-9429 in parallel to confirm expected on-target activity. | To validate assay performance and provide a benchmark for activity. |
| Compound Handling | Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles. | To ensure compound stability and consistent concentration.[1] |
Experimental Workflow for Troubleshooting
The following diagram illustrates a logical workflow for investigating the unexpected activity of this compound.
References
Validation & Comparative
A Head-to-Head Comparison of OICR-9429 and OICR-0547 in Gene Expression Studies
In the realm of epigenetic research, the specific and controlled modulation of protein-protein interactions is paramount for elucidating complex cellular processes. OICR-9429 has emerged as a potent and selective chemical probe for studying the function of the WDR5-MLL complex, a critical regulator of histone methylation and gene expression. To ensure that the observed effects of OICR-9429 are a direct result of its intended biological activity, a closely related but inactive control compound, OICR-0547, is often employed. This guide provides a comprehensive comparison of these two molecules in the context of gene expression studies, supported by experimental data.
Overview of OICR-9429 and this compound
OICR-9429 is a small molecule antagonist that disrupts the interaction between WD repeat-containing protein 5 (WDR5) and the mixed-lineage leukemia (MLL) protein.[1][2] This interaction is crucial for the assembly and enzymatic activity of the SET/MLL histone methyltransferase (HMT) complex, which catalyzes the trimethylation of histone H3 at lysine 4 (H3K4me3).[1][2] The H3K4me3 mark is a key epigenetic signal for active gene transcription. By inhibiting the WDR5-MLL interaction, OICR-9429 effectively reduces H3K4me3 levels at specific gene promoters, leading to altered gene expression.[1][2]
This compound is a structurally similar analog of OICR-9429 that has been designed as a negative control.[1][3] Crucially, this compound does not bind to WDR5 and therefore does not inhibit the WDR5-MLL interaction.[1][3] This property makes it an invaluable tool for distinguishing the on-target effects of OICR-9429 from any potential off-target or non-specific cellular responses.
Performance Comparison in Gene Expression Modulation
The primary application of OICR-9429 in gene expression studies is to probe the consequences of inhibiting the WDR5-MLL axis. The use of this compound in parallel allows researchers to attribute any observed changes in gene expression directly to this inhibition.
A key study by Grebien et al. (2015) demonstrated the differential effects of these two compounds in a cellular model of acute myeloid leukemia (AML) expressing the C/EBPα p30 isoform. The study's findings are summarized below.
Quantitative Gene Expression Analysis
Gene expression profiling of Cebpap30/p30 cells treated with OICR-9429 revealed a significant upregulation of myeloid-specific transcripts, indicating that the antagonism of WDR5 can overcome the differentiation block in these leukemia cells.[4] In contrast, treatment with the inactive control this compound would not be expected to produce such changes. The following table illustrates the upregulation of key myeloid marker genes following OICR-9429 treatment.
| Gene | Fold Change (OICR-9429 vs. DMSO) |
| C3ar1 | > 2 |
| Ccl9 | > 2 |
| Lcn2 | > 2 |
| Lilrb3 | > 2 |
| Lyz2 | > 2 |
Data derived from Grebien et al., Nat Chem Biol. 2015.[4]
Cell Viability Assay
To confirm that the effects of OICR-9429 are target-specific, cell viability assays are often performed. In the same study, OICR-9429 showed a marked inhibitory effect on the viability of AML cells dependent on the C/EBPα p30 isoform. Conversely, this compound had no significant effect on the viability of these cells, reinforcing that the cytotoxic effects of OICR-9429 are due to its on-target activity.
| Compound | Cell Line | Effect on Viability |
| OICR-9429 | Cebpap30/p30 | Significant decrease |
| This compound | Cebpap30/p30 | No significant effect |
| OICR-9429 | K562 (p30-independent) | No significant effect |
| This compound | K562 (p30-independent) | No significant effect |
Data derived from Grebien et al., Nat Chem Biol. 2015.[4]
Experimental Protocols
To facilitate the replication and further investigation of the effects of OICR-9429 and this compound, detailed experimental methodologies are provided below.
Cell Culture and Treatment
Cebpap30/p30 murine bone marrow cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin/streptomycin, and cytokines (10 ng/ml IL-3, 10 ng/ml IL-6, and 50 ng/ml SCF). For treatment, cells were seeded at a density of 1x105 cells/ml and treated with either OICR-9429, this compound, or DMSO (vehicle control) at the desired concentration for the indicated time periods.
Gene Expression Analysis (qRT-PCR)
Total RNA was extracted from treated cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. cDNA was synthesized using the SuperScript III First-Strand Synthesis System (Invitrogen). Quantitative real-time PCR (qRT-PCR) was performed using the SYBR Green PCR Master Mix (Applied Biosystems) on a 7900HT Fast Real-Time PCR System (Applied Biosystems). Gene expression levels were normalized to a housekeeping gene (e.g., Gapdh) and relative expression was calculated using the ΔΔCt method.
Cell Viability Assay
Cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay (Promega). Cells were seeded in 96-well plates and treated with the compounds for 72 hours. An equal volume of CellTiter-Glo reagent was added to each well, and luminescence was measured using a microplate reader.
Visualizing the Mechanism of Action
To better understand the roles of OICR-9429 and this compound, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.
Caption: Mechanism of OICR-9429 and this compound action on the WDR5-MLL pathway.
Caption: A typical workflow for comparing OICR-9429 and this compound in vitro.
References
- 1. Therapeutic Opportunities of Targeting Canonical and Noncanonical PcG/TrxG Functions in Acute Myeloid Leukemia | Annual Reviews [annualreviews.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
OICR-0547: A Comparative Guide to a WDR5 Inhibitor Negative Control
For Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic drug discovery, the validation of on-target effects of small molecule inhibitors is paramount. This guide provides a comprehensive comparison of OICR-0547, a crucial negative control, with its active counterpart, OICR-9429, a potent inhibitor of the WD-repeat domain 5 (WDR5) protein. By presenting key experimental data and detailed protocols, this document serves as a resource for researchers aiming to confirm the on-target effects of WDR5 inhibitors in their studies.
Introduction to WDR5 and its Inhibition
WD-repeat domain 5 (WDR5) is a core component of multiple protein complexes, most notably the Mixed Lineage Leukemia (MLL) histone methyltransferase complex, which is responsible for the methylation of histone H3 at lysine 4 (H3K4).[1] This epigenetic mark is crucial for active gene transcription. WDR5 acts as a scaffold, facilitating the interaction between MLL and its histone substrate.[1] Dysregulation of WDR5 and the MLL complex is implicated in various cancers, making it an attractive therapeutic target.[1][2]
Furthermore, WDR5 plays a critical role in MYC-driven tumorigenesis by facilitating the recruitment of the MYC oncoprotein to chromatin.[3][4][5][6] The interaction between WDR5 and MYC is essential for the broad association of MYC with its target genes, thereby promoting cell proliferation and tumor maintenance.[4][5]
Small molecule inhibitors targeting the interaction between WDR5 and its binding partners, such as MLL and MYC, have emerged as promising therapeutic agents. OICR-9429 is a well-characterized potent antagonist of the WDR5-MLL interaction.[2][7] To rigorously validate the on-target effects of such inhibitors, a structurally similar but biologically inactive control compound is indispensable. This compound was designed for this purpose; it is a close analog of OICR-9429 that does not bind to WDR5 and is therefore devoid of on-target activity.[7][8]
Comparative Analysis: this compound vs. WDR5 Inhibitors
The primary role of this compound is to serve as a negative control in experiments involving active WDR5 inhibitors like OICR-9429. Its utility lies in its structural similarity to the active compound, which helps to distinguish between on-target pharmacological effects and off-target or non-specific effects.
Biochemical and Cellular Activity
The key difference between this compound and active WDR5 inhibitors lies in their ability to bind to WDR5 and disrupt its protein-protein interactions.
| Compound | Target | Binding Affinity (Kd) | Cellular Activity (IC50) | Reference |
| OICR-9429 | WDR5 | 24 nM (Biacore), 52 nM (ITC) | < 1 µM (disruption of WDR5-MLL1/RbBP5 interaction) | [7][9] |
| This compound | WDR5 | Does not bind | Inactive; no effect on cellular viability at relevant concentrations | [2][8] |
Table 1: Comparison of Biochemical and Cellular Activity. This table summarizes the key differences in the on-target activity between the active WDR5 inhibitor OICR-9429 and its negative control this compound.
Signaling Pathways and Experimental Workflows
To understand the on-target effects of WDR5 inhibitors, it is crucial to visualize the signaling pathways in which WDR5 participates and the experimental workflows used to validate inhibitor activity.
WDR5 in the MLL/SET1 Complex
WDR5 is a critical scaffolding protein within the MLL/SET1 histone methyltransferase complexes. It facilitates the methylation of H3K4, a key mark for transcriptional activation.
Figure 1: WDR5 scaffolding role in the MLL complex and inhibition by OICR-9429.
WDR5 and MYC-Driven Transcription
WDR5 is also a critical cofactor for the oncoprotein MYC, facilitating its recruitment to target gene promoters, which is essential for tumorigenesis.
Figure 2: Role of WDR5 in MYC-mediated transcription.
Experimental Workflow for Validating On-Target Effects
A typical workflow to confirm the on-target effects of a WDR5 inhibitor using this compound as a negative control involves a series of biochemical and cell-based assays.
Figure 3: Workflow for confirming on-target effects of WDR5 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are outlines of key experiments used to characterize WDR5 inhibitors.
Co-Immunoprecipitation (Co-IP)
Objective: To assess the ability of a compound to disrupt the interaction between WDR5 and its binding partners (e.g., MLL1, MYC) in a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., HEK293T, MV4-11) to an appropriate confluency. Treat the cells with the WDR5 inhibitor (e.g., OICR-9429), the negative control (this compound), or a vehicle control (e.g., DMSO) for a specified duration.
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to maintain protein integrity.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific for the protein of interest (e.g., anti-WDR5 antibody) overnight at 4°C. Add protein A/G beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blotting: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies against the interacting proteins (e.g., anti-MLL1, anti-MYC) and the immunoprecipitated protein (anti-WDR5) as a loading control.
Expected Outcome: Treatment with OICR-9429 should show a significant reduction in the amount of MLL1 or MYC co-immunoprecipitated with WDR5 compared to the vehicle and this compound treated samples.
Cell Viability and Proliferation Assays
Objective: To determine the effect of WDR5 inhibition on the growth and viability of cancer cells.
Methodology (using MTT assay as an example):
-
Cell Seeding: Seed cancer cells (e.g., prostate cancer cell lines DU145, PC-3) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the WDR5 inhibitor, this compound, or vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Expected Outcome: OICR-9429 is expected to decrease cell viability in a dose-dependent manner in sensitive cell lines, while this compound should have no significant effect on cell viability at comparable concentrations.[8][10]
Chromatin Immunoprecipitation (ChIP)
Objective: To investigate the effect of WDR5 inhibition on the occupancy of WDR5 and the levels of H3K4me3 at specific gene promoters.
Methodology:
-
Cell Treatment and Cross-linking: Treat cells with the inhibitor, negative control, or vehicle. Cross-link proteins to DNA using formaldehyde.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-1000 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for WDR5 or H3K4me3 overnight. Use protein A/G beads to precipitate the antibody-chromatin complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the chromatin from the antibody-bead complex.
-
Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links and purify the DNA.
-
Quantitative PCR (qPCR): Quantify the amount of precipitated DNA corresponding to specific gene promoters of interest using qPCR.
Expected Outcome: Treatment with OICR-9429 should lead to a decrease in WDR5 occupancy and a subsequent reduction in H3K4me3 levels at target gene promoters compared to the this compound and vehicle-treated cells.
Conclusion
This compound is an essential tool for researchers studying the function of WDR5 and the effects of its inhibition. By serving as a well-defined negative control, it allows for the confident attribution of observed biological effects to the on-target inhibition of WDR5 by active compounds like OICR-9429. The comparative data and experimental protocols provided in this guide are intended to support the rigorous design and interpretation of experiments in the field of epigenetic drug discovery, ultimately contributing to the development of novel cancer therapeutics.
References
- 1. MLL1/WDR5 complex in leukemogenesis and epigenetic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction with WDR5 promotes target gene recognition and tumorigenesis by MYC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction with WDR5 Promotes Target Gene Recognition and Tumorigenesis by MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction of the oncoprotein transcription factor MYC with its chromatin cofactor WDR5 is essential for tumor maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. scitechnol.com [scitechnol.com]
- 10. researchgate.net [researchgate.net]
Publication Standards for Utilizing OICR-0547 as a Negative Control
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the standardized use of OICR-0547 as a negative control in research, particularly in studies involving its active counterpart, OICR-9429. The objective is to ensure robust and reproducible experimental design by outlining best practices for data presentation, experimental protocols, and clear visualization of the underlying biological principles.
This compound is a crucial tool for validating the on-target effects of OICR-9429, a potent chemical probe that antagonizes the interaction between WD repeat-containing protein 5 (WDR5) and Mixed-Lineage Leukemia (MLL).[1][2] As a structurally similar but biologically inactive analog, this compound does not bind to WDR5, making it an ideal negative control to differentiate specific biological responses from off-target or non-specific effects.[3][4]
Data Presentation
Clear and concise presentation of quantitative data is paramount for interpreting the specificity of OICR-9429's activity relative to this compound. The following tables summarize key comparative data from foundational studies.
Table 1: Comparative In Vitro Activity of OICR-9429 and this compound
| Parameter | OICR-9429 | This compound | Reference |
| Target Binding | |||
| WDR5 Binding (KD) | 24 nM (Biacore), 52 nM (ITC) | No binding detected | [1] |
| Functional Activity | |||
| WDR5-MLL Interaction Inhibition (IC50) | < 1 µM | Inactive | [1] |
| Cell Viability | |||
| Effect on K562 and Cebpap30/p30 cells | Induces non-selective toxicity at high doses | Induces non-selective toxicity at high doses | [3] |
Table 2: In Vivo Suitability
| Application | This compound | Finding | Reference |
| Negative Control in Murine Models | Suitable | Served as a suitable negative control for biological experiments in NOD-SCID mice at doses of 3 and 30 mg/kg (i.v, i.p.). | [3] |
Experimental Protocols
Adherence to detailed and validated experimental protocols is essential for generating reliable data. The following are methodologies for key assays used to characterize and compare OICR-9429 and this compound.
WDR5 Binding Assay (Fluorescence Polarization)
This assay is critical to confirm the differential binding of OICR-9429 and this compound to their intended target, WDR5.
-
Reagents:
-
Recombinant human WDR5 protein.
-
Fluorescently labeled MLL peptide (WIN motif).
-
OICR-9429 and this compound dissolved in DMSO.
-
Assay buffer (e.g., PBS with 0.01% Tween-20).
-
-
Procedure:
-
A constant concentration of WDR5 and the fluorescently labeled MLL peptide are incubated together to form a complex, resulting in a high fluorescence polarization signal.
-
Increasing concentrations of OICR-9429 or this compound are added to the wells.
-
The plate is incubated to allow the binding to reach equilibrium.
-
Fluorescence polarization is measured using a suitable plate reader.
-
-
Expected Outcome:
-
OICR-9429 will competitively displace the fluorescent peptide from WDR5, leading to a dose-dependent decrease in the fluorescence polarization signal.
-
This compound should not cause a significant change in the fluorescence polarization signal, confirming its inability to bind to WDR5.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the cytotoxic effects of the compounds on cell lines.
-
Cell Culture:
-
Seed cells (e.g., K562, AML cell lines) in 96-well plates at a predetermined density and allow them to adhere or stabilize overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of OICR-9429 and this compound in the appropriate cell culture medium.
-
Treat the cells with a range of concentrations of each compound (e.g., 0.1-100 µM) and a vehicle control (e.g., 0.1% DMSO).
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.
-
-
Viability Measurement:
-
Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence, which is proportional to the number of viable cells.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control cells to determine the percentage of cell viability.
-
Plot the dose-response curves to compare the cytotoxic effects of OICR-9429 and this compound. It is expected that at concentrations where OICR-9429 shows specific effects, this compound will have minimal impact on cell viability.
-
Mandatory Visualizations
Diagrams are essential for illustrating the mechanisms of action and experimental workflows.
References
- 1. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 2. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structure-Based Optimization of a Small Molecule Antagonist of the Interaction Between WD Repeat-Containing Protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison Guide: Demonstrating the Specificity of OICR-9429 using the Negative Control OICR-0547
This guide provides a comprehensive comparison of the chemical probe OICR-9429 and its structurally related negative control, OICR-0547. The experimental data herein is designed to assist researchers in validating the on-target effects of OICR-9429 by demonstrating its specific molecular activity in contrast to the inactive this compound.
OICR-9429 is a potent, cell-active small molecule antagonist of the interaction between WD repeat-containing protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1).[1][2] It competitively binds to the MLL-binding pocket of WDR5, thereby disrupting the WDR5-MLL protein-protein interaction that is critical for the histone methyltransferase activity of the MLL complex.[3][4] To ensure that the biological effects observed when using OICR-9429 are a direct result of this specific inhibition, it is crucial to use a negative control in parallel experiments.
This compound is a closely related derivative of OICR-9429 designed for this purpose.[3][5][6] Despite its structural similarity, this compound is an inactive compound that does not bind to WDR5 and consequently does not antagonize the WDR5-MLL interaction.[5][6] Comparing the activity of these two compounds allows for the clear attribution of cellular phenotypes to the specific inhibition of the WDR5-MLL axis.
Data Presentation: OICR-9429 vs. This compound
The following table summarizes the key quantitative differences in the biochemical and cellular activities of OICR-9429 and this compound.
| Parameter | OICR-9429 | This compound | Reference(s) |
| Target | WDR5-MLL Interaction Antagonist | Inactive Control | [1][5][6] |
| Binding Affinity to WDR5 (KD) | 24-93 nM | Does not bind | [3][5][6][7][8] |
| Cellular WDR5-MLL1 Interaction (IC50) | < 1 µM | No antagonism | [5][8] |
| Effect on Viability of Sensitive Cells | Potent inhibition | No effect at relevant concentrations | [3][6] |
Experimental Protocols
To validate the specificity of OICR-9429, a cellular viability assay in a sensitive cell line (e.g., p30-expressing human Acute Myeloid Leukemia (AML) cells) can be performed.
Protocol: Cellular Viability Assay
-
Cell Seeding: Seed viable, actively proliferating primary human AML cells in triplicate into 96-well plates at a density of 20,000 cells per well.
-
Compound Preparation: Prepare stock solutions of OICR-9429 and this compound in DMSO. Serially dilute the compounds to achieve a range of final treatment concentrations. Also prepare a DMSO-only vehicle control.
-
Cell Treatment: Treat the cells with the serially diluted OICR-9429, this compound, or the DMSO vehicle control. Ensure the final DMSO concentration does not exceed 0.1% in all wells.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Viability Measurement: After the incubation period, measure cell viability using a luminescent cell viability assay, such as the CellTiter-Glo® assay, according to the manufacturer's instructions.[7]
-
Data Analysis: Record the luminescence signal, which is proportional to the number of viable cells. Normalize the data to the DMSO-treated control cells and plot the dose-response curves to determine the IC50 values for each compound. The expected outcome is a potent dose-dependent decrease in viability for OICR-9429 and no significant effect for this compound at equivalent concentrations.
Visualization of Experimental Logic and Signaling
The following diagrams illustrate the experimental workflow for specificity validation and the targeted signaling pathway.
Caption: Workflow for validating the specificity of OICR-9429.
Caption: Mechanism of action for OICR-9429 vs. This compound.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Structure-Based Optimization of a Small Molecule Antagonist of the Interaction Between WD Repeat-Containing Protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Validating the Mechanism of OICR-9429: A Comparative Guide with the Inactive Control, OICR-0547
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potent WDR5-MLL inhibitor, OICR-9429, with its structurally similar but inactive negative control, OICR-0547. The data presented herein validates the specific on-target mechanism of OICR-9429, demonstrating its utility as a chemical probe for studying the biological functions of WDR5 in various cellular contexts.
Core-Mechanism: Targeting the WDR5-MLL Interaction
OICR-9429 is a potent and selective small-molecule antagonist of the protein-protein interaction between WD repeat-containing protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1).[1][2][3][4] WDR5 is a critical component of the MLL complex, which is responsible for the trimethylation of histone H3 at lysine 4 (H3K4me3), a key epigenetic mark associated with active gene transcription. By binding to the MLL-binding pocket of WDR5, OICR-9429 effectively disrupts the formation of the WDR5-MLL complex, leading to a reduction in H3K4me3 levels.[2][5] This targeted inhibition of WDR5 function has been shown to induce anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1][2][6]
To ensure that the observed biological effects of OICR-9429 are a direct consequence of its interaction with WDR5, a closely related but inactive analog, this compound, was developed.[7][8] this compound serves as an essential negative control in experiments, as it does not bind to WDR5 and, consequently, does not elicit the same cellular responses as OICR-9429.[7][8][9]
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the biochemical and cellular activities of OICR-9429 and this compound.
Table 1: Biochemical Activity and Binding Affinity
| Compound | Target | Assay Type | Kd (nM) | Kdisp (nM) | Reference |
| OICR-9429 | WDR5 | Surface Plasmon Resonance (Biacore) | 24 | - | [9] |
| OICR-9429 | WDR5 | Isothermal Titration Calorimetry (ITC) | 52 | - | [9] |
| OICR-9429 | WDR5 | Fluorescence Polarization | - | 64 ± 4 | [8] |
| This compound | WDR5 | Not specified | Does not bind | - | [7] |
Table 2: Cellular Activity
| Compound | Cell Line | Assay Type | IC50 (µM) | Effect of this compound | Reference |
| OICR-9429 | T24 (Bladder Cancer) | Cell Viability | 67.74 | No effect at relevant concentrations | [5] |
| OICR-9429 | UM-UC-3 (Bladder Cancer) | Cell Viability | 70.41 | No effect at relevant concentrations | [5] |
| OICR-9429 | TCCSUP (Bladder Cancer) | Cell Viability | 121.42 | No effect at relevant concentrations | [5] |
| OICR-9429 | Acute Myeloid Leukemia (AML) cells | Cell Viability | Reduces viability | No effect at relevant concentrations | [1] |
Experimental Protocols
Detailed methodologies for key experiments used to validate the mechanism of OICR-9429 are provided below.
Co-Immunoprecipitation (Co-IP) to Demonstrate Disruption of the WDR5-MLL Interaction
This protocol is designed to assess the ability of OICR-9429 to disrupt the interaction between WDR5 and MLL in a cellular context.
Materials:
-
Cells expressing tagged WDR5 (e.g., FLAG-WDR5)
-
OICR-9429 and this compound (dissolved in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-FLAG antibody (for immunoprecipitation)
-
Antibodies against MLL and WDR5 (for Western blotting)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5)
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Seed and culture cells to appropriate confluency.
-
Treat cells with varying concentrations of OICR-9429, this compound, or DMSO (vehicle control) for the desired time.
-
Harvest and lyse the cells in ice-cold lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Incubate the clarified lysates with an anti-FLAG antibody to capture the tagged WDR5 protein.
-
Add protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elute the bound proteins from the beads using elution buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against MLL and WDR5.
Expected Outcome: In the presence of OICR-9429, a dose-dependent decrease in the amount of MLL co-immunoprecipitated with WDR5 should be observed, indicating the disruption of their interaction. In contrast, this compound should not affect the amount of co-precipitated MLL.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in intact cells.
Materials:
-
Cells of interest
-
OICR-9429 and this compound (dissolved in DMSO)
-
PBS
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
SDS-PAGE and Western blotting apparatus
-
Antibody against WDR5
Procedure:
-
Treat cells with OICR-9429, this compound, or DMSO.
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).
-
Lyse the cells to release the proteins.
-
Separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble WDR5 in each sample by Western blotting.
Expected Outcome: OICR-9429, by binding to WDR5, is expected to increase its thermal stability. This will result in more soluble WDR5 protein being detected at higher temperatures compared to the vehicle-treated or this compound-treated cells.
Histone Methylation Assay
This assay measures the impact of OICR-9429 on the enzymatic activity of the MLL complex by quantifying the levels of H3K4me3.
Materials:
-
Cells of interest
-
OICR-9429 and this compound (dissolved in DMSO)
-
Histone extraction buffer
-
Antibodies specific for H3K4me3 and total Histone H3
-
ELISA or Western blotting reagents
Procedure:
-
Treat cells with OICR-9429, this compound, or DMSO for a specified period.
-
Isolate the nuclei and extract the histones.
-
Quantify the levels of H3K4me3 and total Histone H3 using either ELISA or Western blotting.
-
Normalize the H3K4me3 levels to the total Histone H3 levels.
Expected Outcome: Treatment with OICR-9429 should lead to a significant reduction in the levels of H3K4me3, consistent with the inhibition of the WDR5-MLL complex. This compound should have no effect on H3K4me3 levels.
Visualizations
Signaling Pathway of WDR5-MLL Inhibition by OICR-9429
Caption: OICR-9429 inhibits the WDR5-MLL1 interaction, preventing H3K4 methylation.
Experimental Workflow for Co-Immunoprecipitationdot
References
- 1. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 2. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scitechnol.com [scitechnol.com]
- 4. WDR5 supports colon cancer cells by promoting methylation of H3K4 and suppressing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. OICR-9429 | JAK | Histone Methyltransferase | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Comparative Cellular Thermal Shift Assay (CETSA) Analysis of WDR5 Inhibitors: OICR-9429 vs. OICR-0547
A Guide for Researchers in Drug Discovery and Chemical Biology
This guide provides a comparative overview of two closely related chemical probes, OICR-9429 and OICR-0547, in the context of the Cellular Thermal Shift Assay (CETSA). The objective is to furnish researchers, scientists, and drug development professionals with a clear understanding of their respective performance in engaging the cellular target, WD repeat-containing protein 5 (WDR5), supported by experimental data and detailed protocols.
Introduction to OICR-9429 and this compound
OICR-9429 is a potent and selective chemical probe that functions as an antagonist of the interaction between WDR5 and the Mixed-Lineage Leukemia (MLL) protein.[1][2] By binding to the MLL binding pocket on WDR5, OICR-9429 effectively disrupts the formation of the WDR5-MLL complex, which is crucial for histone H3 lysine 4 (H3K4) methylation, a key epigenetic modification implicated in various cancers.[3]
In contrast, this compound is a structurally analogous compound to OICR-9429 that has been designed as a negative control.[1] Crucially, this compound does not exhibit binding affinity for WDR5 and therefore does not antagonize the WDR5-MLL interaction.[1][4] This property makes it an ideal tool for control experiments to ensure that observed cellular phenotypes are a direct result of WDR5 engagement by OICR-9429.
WDR5 Signaling Pathway and Point of Inhibition
The following diagram illustrates the role of the WDR5-MLL complex in histone methylation and the mechanism of inhibition by OICR-9429.
Comparative Data: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement of a compound within intact cells. The principle lies in the ligand-induced stabilization of the target protein, leading to an increase in its thermal stability. This change is quantified as a shift in the melting temperature (ΔTm).
While a direct head-to-head CETSA publication for these two specific compounds is not available, the well-documented binding affinities allow for a clear and evidence-based prediction of their CETSA performance. OICR-9429, with its high affinity for WDR5 (Kd values reported between 24 nM and 93 nM), is expected to produce a significant thermal stabilization of WDR5.[1][5] Conversely, this compound, being an inactive control that does not bind WDR5, is not expected to induce any significant thermal shift.[1][4]
The following table summarizes the expected outcomes of a comparative CETSA experiment.
| Compound | Target | Expected Thermal Shift (ΔTm) | Interpretation |
| OICR-9429 | WDR5 | + (Significant Increase) | Confirms target engagement in a cellular context. |
| This compound | WDR5 | ~ 0 (No significant change) | Confirms lack of target engagement; validates its use as a negative control. |
Experimental Workflow: Comparative CETSA
The diagram below outlines the workflow for a comparative CETSA experiment designed to assess the target engagement of OICR-9429 and this compound with WDR5.
Detailed Experimental Protocol: CETSA for WDR5 Inhibitors
This protocol is adapted from established CETSA methodologies and is suitable for comparing the target engagement of OICR-9429 and this compound.
1. Cell Culture and Treatment:
-
Culture a relevant human cancer cell line (e.g., acute myeloid leukemia cell line K562 or a colon cancer cell line) to approximately 80-90% confluency.
-
Harvest the cells and resuspend them in culture medium at a density of 1 x 107 cells/mL.
-
Aliquot the cell suspension into separate tubes.
-
Treat the cells with either OICR-9429 (e.g., 10 µM final concentration), this compound (e.g., 10 µM final concentration), or a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.
2. Heat Treatment:
-
Aliquot 100 µL of each treated cell suspension into PCR tubes.
-
Place the PCR tubes in a thermal cycler and heat them for 3 minutes at a range of temperatures (e.g., a gradient from 40°C to 65°C in 2-3°C increments). Include an unheated control at 37°C.
-
After heating, cool the samples to 4°C for 3 minutes.
3. Cell Lysis:
-
Lyse the cells by subjecting them to three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Alternatively, lyse the cells by adding a lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, pH 8.0, supplemented with protease inhibitors) and incubating on ice.
4. Separation of Soluble and Aggregated Proteins:
-
Centrifuge the cell lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins and cell debris.
5. Analysis of Soluble WDR5:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze the levels of soluble WDR5 in each sample by Western blotting using a specific anti-WDR5 antibody. An antibody for a loading control (e.g., GAPDH or SOD1) should also be used.
-
Quantify the band intensities using densitometry.
6. Data Analysis:
-
Normalize the WDR5 band intensity at each temperature to the intensity of the unheated control (37°C) for each treatment condition.
-
Plot the normalized soluble WDR5 percentage as a function of temperature for each treatment group (Vehicle, OICR-9429, this compound).
-
Fit the data to a sigmoidal dose-response curve to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured.
-
Calculate the thermal shift (ΔTm) for OICR-9429 and this compound by subtracting the Tm of the vehicle control from the Tm of the compound-treated samples.
Conclusion
References
Safety Operating Guide
Proper Disposal Procedures for OICR-0547
For research use only. Not for human or veterinary use.
This document provides essential guidance on the proper disposal of OICR-0547, a negative control compound for the WDR5 antagonist OICR-9429.[1][2][3] Researchers, scientists, and drug development professionals should adhere to these procedures to ensure safety and compliance with institutional and regulatory standards.
Immediate Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it is structurally related to OICR-9429 and should be handled with similar precautions.[2] The material should be considered hazardous until further toxicological data is available.[4]
Key safety protocols include:
-
Avoid ingestion, inhalation, and contact with eyes and skin.[4]
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Wash hands thoroughly after handling.[4]
-
Use in a well-ventilated area or with appropriate engineering controls.
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of different forms of this compound waste.
Step-by-Step Disposal Procedures
1. Waste Identification and Segregation:
-
Solid Waste: Unused or expired this compound solid compound.
-
Liquid Waste: Solutions containing this compound, such as those prepared with DMSO, PEG300, Tween-80, or saline.[1]
-
Contaminated Materials: Laboratory consumables such as pipette tips, tubes, and gloves that have come into direct contact with this compound.
2. Waste Collection:
-
Collect each waste stream in separate, clearly labeled, and chemically compatible waste containers.
-
Do not mix different waste streams unless permitted by your institution's EHS guidelines.
-
Ensure waste containers are sealed to prevent leaks or spills.
3. Labeling:
-
Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and quantity of the waste.
-
Note any solvents present in liquid waste containers.
4. Storage:
-
Store waste containers in a designated, secure secondary containment area away from incompatible materials.
-
Follow the storage temperature guidelines for the compound; stock solutions are typically stored at -20°C or -80°C.[1]
5. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) department.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
This compound and OICR-9429 Relationship
This compound serves as an inactive control for OICR-9429, a potent antagonist of the WDR5-MLL interaction.[1][2] While OICR-9429 binds to WDR5, this compound is specifically designed not to bind, allowing researchers to differentiate between on-target and off-target effects in experiments.[1][2]
Caption: Logical relationship between OICR-9429, this compound, and the WDR5 protein target.
Compound Properties and Storage
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₂₉F₃N₄O₄ | [3] |
| Molecular Weight | 542.55 g/mol | [3] |
| Purity | Typically ≥99% | [1][3] |
| CAS Number | 1801873-49-3 | [1][3] |
| Storage (Stock Solution) | -80°C for 2 years; -20°C for 1 year | [1] |
Disclaimer: This document is intended as a guide and does not replace the need for a formal risk assessment or adherence to your institution's specific safety and disposal protocols. Always consult your EHS department for definitive guidance.
References
Personal protective equipment for handling OICR-0547
This document provides immediate and essential safety protocols, operational guidance, and disposal plans for the handling of OICR-0547. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
This compound is an inactive derivative of OICR-9429, a small molecule antagonist of the WDR5-MLL interaction.[1][2] While this compound serves as a negative control and does not bind to WDR5, it should be handled with care, as it may exhibit non-selective toxicity at high concentrations.[3] This product is intended for research use only and is not for human or veterinary use.[1] Until comprehensive safety data is available, it is prudent to consider this compound as potentially hazardous.[4]
Personal Protective Equipment (PPE)
Standard laboratory PPE is required at all times when handling this compound. This includes, but is not limited to, the following:
| PPE Category | Item | Specifications |
| Hand Protection | Nitrile Gloves | Disposable, powder-free. Change gloves immediately if contaminated. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory. |
| Body Protection | Laboratory Coat | Fully buttoned. |
| Respiratory Protection | Fume Hood | All handling of solid this compound and preparation of stock solutions should be performed in a certified chemical fume hood to avoid inhalation of any dust or aerosols. |
Chemical Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and to ensure laboratory safety.
| Aspect | Procedure |
| Receiving | Inspect the package for any damage upon arrival. |
| Storage | Store the solid compound at -20°C for up to one year or at -80°C for up to two years.[3] |
| Weighing | Perform in a chemical fume hood. Use appropriate tools to handle the solid. |
| Dissolving | This compound is sparingly soluble in DMSO (1-10 mg/ml).[1] For in vivo studies, specific solvent protocols are available.[3] If precipitation occurs, heating and/or sonication can be used to aid dissolution.[3] |
| Aqueous Solutions | It is not recommended to store aqueous solutions for more than one day.[4] |
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for handling this compound from receipt to disposal.
Emergency Procedures
In case of accidental exposure, follow these immediate steps:
| Exposure Route | Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. |
Disposal Plan
All waste materials contaminated with this compound must be disposed of as chemical waste. This includes:
-
Unused solid compound and solutions.
-
Contaminated consumables such as pipette tips, tubes, and gloves.
-
Empty containers.
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.
Spill Management
In the event of a spill, evacuate the area and ensure it is well-ventilated. Wear appropriate PPE, including respiratory protection if necessary. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal as chemical waste. Clean the spill area thoroughly with a suitable solvent and then with soap and water.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
